The table below summarizes the core technical identifiers and the purported mechanisms of action for Pramiracetam.
Table 1: Chemical Identity and Properties [1] [2]
| Property | Detail |
|---|---|
| IUPAC Name | N-{2-[bis(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide |
| CAS Registry Number | 68497-62-1 |
| Molecular Formula | C₁₄H₂₇N₃O₂ |
| Average Mass | 269.389 g/mol |
| Chemical Taxonomy | Alpha amino acids and derivatives / Pyrrolidine-2-ones |
| Modality | Small Molecule |
| Brand Names | Pramistar, Neupramir, Remen [1] [3] |
Table 2: Proposed Mechanisms of Action
| Proposed Mechanism | Observed Effect / Correlation |
|---|---|
| Cholinergic System | Significantly increases high-affinity choline uptake (HACU) in the hippocampus, boosting acetylcholine synthesis and availability [4] [5]. |
| Muscarinic Acetylcholine Receptor M5 | Identified as a direct target, acting as a positive allosteric modulator [1]. |
| Cerebral Blood Flow | Increases nitric oxide (NO) activity, acting as a vascular dilator to improve cerebral circulation and oxygen delivery [4]. |
| Neuroprotection | Shown in preliminary studies to reduce or prevent memory loss induced by toxins (e.g., scopolamine) or brain injury in animal models and small human trials [5]. |
The following diagram illustrates the primary hypothesized signaling pathways and functional relationships of this compound's action:
Hypothesized primary pathways and cognitive effects of this compound
This compound has been investigated for several cognitive-related conditions, though robust clinical data in humans remains limited.
Table 3: Summary of Key Research Findings
| Condition / Use | Study Type & Subjects | Key Reported Findings |
|---|---|---|
| Age-Related Memory Loss | Human pilot study (35 elderly volunteers) [5] | Greater improvement in memory vs. memory training alone. |
| Post-Brain Injury Cognition | Human RCT (4 men with severe brain injury) [5] | Improved short- and long-term memory over 6 weeks. |
| Drug-Induced Amnesia | Human RCT (scopolamine model in 24 volunteers) [5] | Partial reduction of scopolamine-induced memory loss. |
| Cerebrovascular Insufficiency | Human study [5] | Improved memory decline. |
| Animal Memory Models | Rat studies [4] [5] | Improved retention in one-trial test; increased long-term memory and learning over 7 weeks. |
Key methodological details from cited research provide insight for evaluation and design of this compound studies.
Scopolamine-Induced Amnesia Model [5]
Post-Traumatic Brain Injury (TBI) Recovery [5]
High-Affinity Choline Uptake (HACU) Measurement [4] [5]
The following data is derived from clinical trials involving healthy volunteers after single oral doses.
Table 1: Key Pharmacokinetic Parameters of Pramiracetam
| Parameter | 600 mg Dose (Solution) [1] | 600 mg Dose (Tablet) [1] | 400-1600 mg Dose Range (Summary) [2] |
|---|---|---|---|
| Cmax (peak plasma concentration) | 6.80 ± 3.2 μg/mL | 5.80 ± 3.3 μg/mL | 2.71 to 8.98 μg/mL (dose-dependent) |
| Tmax (time to Cmax) | Not explicitly stated | Not explicitly stated | 2 to 3 hours post-dose |
| AUC (Area Under the Curve) | 57.6 ± 43.6 μg·h/mL | 47.2 ± 33.9 μg·h/mL | Increased linearly with dose |
| Elimination Half-life (t½) | 4.7 ± 2.4 hours | 4.3 ± 2.2 hours | 4.5 to 6.5 hours (harmonic mean) |
| Total Body Clearance (CL) | Not Reported | Not Reported | 4.45 - 4.85 mL/min/kg |
| Apparent Volume of Distribution (Vd) | Not Reported | Not Reported | 1.82 - 2.94 L/kg |
Notes on Key Findings:
The data in the tables above were generated using specific, validated experimental protocols.
Table 2: Summary of Experimental Protocols from Clinical Studies
| Aspect | J. Clin. Pharmacol., 1985 [2] | Int. J. Clin. Pharmacol. Res., 1992 [1] |
|---|---|---|
| Study Design | Double-blind, randomized, placebo-controlled; single ascending doses (400, 800, 1200, 1600 mg) | Open-label, two-way crossover; single 600 mg dose of two formulations |
| Subjects | Two groups of six healthy male volunteers each | Eleven fasting healthy volunteers |
| Dosing | Oral administration after an overnight fast | Oral administration of solution and tablet in fasting state |
| Analytical Method | Not Specified | HPLC (High-Performance Liquid Chromatography) |
| Key Measurements | Plasma concentrations for PK analysis; vital signs and clinical labs for tolerance | Plasma concentrations for PK analysis and comparison of formulations |
Based on the available information, this compound's primary mechanisms are related to its interaction with cholinergic systems and brain membrane function.
The diagram below illustrates the hypothesized primary mechanism of action and the standard workflow for a clinical pharmacokinetic study, as reflected in the search results.
> This diagram outlines the hypothesized mechanism of this compound, focusing on increased choline uptake and acetylcholine function, alongside the standard clinical protocol used to determine its pharmacokinetic profile in human studies.
The available data, primarily from the 1980s and 1990s, establishes a foundational pharmacokinetic profile for this compound. Key characteristics include dose-linear absorption, a variable elimination half-life of approximately 2-8 hours, and a time to peak concentration of 2-3 hours [1] [2]. The drug is noted to be fat-soluble, which suggests administration with fats may influence its absorption, though this is not explicitly detailed in the clinical studies found [3] [4].
However, significant data gaps exist for a full whitepaper. Critical parameters such as absolute bioavailability, extent of protein binding, detailed metabolic pathways, and route of elimination are not reported in the available literature [5]. Furthermore, robust pharmacodynamic data and population pharmacokinetic studies in patient groups are lacking.
Pramiracetam, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, is a potent racetam derivative first synthesized in the late 1970s by Parke-Davis (later acquired by Pfizer) as part of efforts to develop enhanced cognitive therapeutics [1] [2]. This fat-soluble nootropic belongs to the same chemical family as piracetam but demonstrates significantly greater potency - estimated to be up to 30-times more potent than its parent compound in various experimental models [1]. Unlike some racetams that act as central nervous system stimulants, this compound primarily exerts its effects through modulation of cholinergic systems and neuronal membrane function without direct stimulation [1].
Originally investigated for cognitive impairments associated with Alzheimer's disease and major depressive disorder, this compound was later licensed as an orphan drug and studied for cognitive restoration following stroke or traumatic brain injury [1]. While not FDA-approved for medical use in the United States, it is prescribed in various European countries under brand names including Pramistar, Neupramir, and Remen for conditions such as dementia, dyslexia, and ADHD-related memory problems [1] [2]. In research contexts, it continues to be investigated for its potential neuroprotective properties and cognitive enhancement capabilities in pathological conditions.
This compound exerts its neuroprotective effects through multiple complementary mechanisms that target various aspects of neuronal function and survival:
High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus, a brain region vital for memory and learning, by approximately 30-37% according to experimental studies [1] [2]. This enhancement boosts acetylcholine synthesis and availability, supporting cholinergic neurotransmission that is critical for encoding new memories, concentration, cognition, and neuroplasticity [1] [3]. The cholinergic system is particularly vulnerable in various neurodegenerative conditions, making this mechanism therapeutically relevant.
AMPA Receptor Modulation: Similar to other racetams, this compound acts as a positive allosteric modulator of AMPA-type glutamate receptors [4] [5]. These receptors mediate fast excitatory synaptic transmission and are crucial for synaptic plasticity, including long-term potentiation (LTP), which underlies learning and memory processes [5]. By binding to specific sites at the dimer interface of AMPA receptors, this compound facilitates receptor function and enhances glutamatergic signaling without directly activating the receptors [5].
Membrane Fluidity Modulation: this compound interacts with phospholipid components of neuronal membranes, potentially increasing membrane fluidity and restoring optimal function of transmembrane proteins, including receptors and ion channels [3] [6]. This membrane-stabilizing effect counteracts the disruptive influences of amyloid peptides and other pathological factors, thereby supporting normal neuronal signaling and viability [6].
The following diagram illustrates the primary neuroprotective mechanisms of this compound and their functional consequences:
Primary neuroprotective mechanisms of this compound and their functional consequences in the brain.
Beyond its primary molecular targets, this compound influences several additional pathways that contribute to its neuroprotective profile:
Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) activity in the brain, which acts as a vascular dilator that relaxes blood vessels and allows for improved cerebral circulation [1] [3]. This enhanced blood flow delivers more oxygen and nutrients to brain cells while facilitating the removal of metabolic waste products, creating a more favorable environment for neuronal health and function [1].
Neurotransmitter Modulation: While this compound doesn't directly influence GABA, dopamine, norepinephrine, or serotonin systems in the same way as many psychoactive drugs, it may indirectly modulate the release of various neurotransmitters through its effects on neuronal membrane fluidity and receptor function [1] [3]. These secondary neurotransmitter effects potentially contribute to the reported mood-enhancing and anxiolytic properties noted by some users [3].
Mitochondrial Function and Energy Metabolism: Emerging evidence suggests that this compound may improve the efficiency of mitochondrial ATP production, enhancing cellular energy metabolism that is crucial for maintaining neuronal health and function, particularly under conditions of metabolic stress [7]. This potential mechanism warrants further investigation to fully elucidate its contribution to this compound's overall neuroprotective effects.
The neuroprotective potential of this compound has been demonstrated across various experimental models, from cellular studies to animal research and limited human trials. The table below systematically summarizes key findings from the available scientific literature:
| Experimental Model | Intervention Details | Key Findings | Reference |
|---|---|---|---|
| Aged Rats (Fisher-344) | This compound administration | Normalization of abnormal EEG profiles; restoration of theta brain wave activity associated with cognitive function | [1] |
| Human Clinical Trial (65 patients with mild brain injury) | This compound vs. piracetam | Reduced headaches, dizziness, and nausea more effectively than piracetam | [2] |
| Human Clinical Trial (elderly volunteers with memory loss) | This compound vs. memory training | Greater improvements in memory compared to memory training alone | [2] |
| Animal Study (rats) | Single-dose this compound in one-trial test | Significant improvement in retention lasting 24 hours | [1] |
| Human Experimental Model (24 young and old volunteers) | This compound with scopolamine challenge | Partial reduction of scopolamine-induced memory loss | [2] |
| In Vitro Studies | This compound exposure | Increased high-affinity choline uptake (HACU) by 30-37% in hippocampal regions | [1] [2] |
Research has identified several specific pathological conditions where this compound demonstrates particular neuroprotective potential:
Traumatic Brain Injury (TBI): In a prospective cohort study of 65 patients with mild brain injury, this compound demonstrated superior efficacy compared to piracetam in reducing common post-TBI symptoms including headaches, dizziness, and nausea [2]. Additionally, a double-blind randomized controlled trial involving four men with severe brain injuries reported that six weeks of this compound supplementation significantly improved both short- and long-term memory, with effects persisting for up to one month after treatment discontinuation [2].
Age-Related Cognitive Decline: Studies in aged Fisher-344 rats revealed that this compound administration normalized abnormal EEG profiles characteristic of aging, specifically restoring theta brain wave activity that is associated with cognitive function and deficient in older animals [1]. This effect was not observed with piracetam, suggesting a unique activity profile for this compound in addressing age-related neuronal dysfunction.
Cerebrovascular Insufficiency: In patients with chronic cerebrovascular insufficiency - a condition where blocked arteries impair blood flow to the brain - this compound demonstrated potential for improving memory decline associated with reduced cerebral perfusion [2]. This benefit likely stems from the compound's dual ability to enhance cholinergic function while improving cerebral blood flow through nitric oxide-mediated vasodilation.
Chemically-Induced Cognitive Deficits: Experimental models using scopolamine (which induces temporary amnesia) and hemicholinium-3 (which causes amnesia) have demonstrated this compound's ability to counteract memory impairment induced by these chemical challenges [2]. In healthy human volunteers, this compound partially reduced scopolamine-induced memory deficits, while pre-treatment with this compound prevented some memory loss caused by hemicholinium-3 in animal models.
The investigation of this compound's neuroprotective effects employs various well-established experimental protocols across different research models:
In Vitro HACU (High-Affinity Choline Uptake) Assay: This fundamental protocol assesses this compound's effects on cholinergic function by measuring choline uptake in synaptosomal preparations from brain tissue, particularly hippocampal regions [1] [2]. The standard methodology involves: (1) Preparing synaptosomes from fresh hippocampal tissue through differential centrifugation; (2) Incubating synaptosomal preparations with this compound at varying concentrations (typically 10-100 μM); (3) Adding radiolabeled [³H]choline to quantify uptake; (4) Measuring incorporated radioactivity via scintillation counting; (5) Calculating percentage changes in HACU compared to control preparations [1]. This assay has demonstrated 30-37% increases in HACU following this compound exposure.
One-Trial Learning and Retention Tests: These behavioral assessments evaluate this compound's effects on memory formation and persistence in rodent models [1] [8]. The standardized approach includes: (1) Administering this compound (typical research doses: 10-50 mg/kg) or vehicle to subjects; (2) Exposing subjects to a single learning trial; (3) Testing retention at various intervals post-learning (from hours to days); (4) Quantifying memory retention through behavioral measures specific to the test paradigm [1]. Research using this methodology has demonstrated that this compound produces significant improvements in retention that can persist for up to 24 hours after a single administration.
EEG Spectral Analysis in Aging Models: This neurophysiological approach examines this compound's effects on brain electrical activity in aged animal models [1]. The protocol typically involves: (1) Implanting electrodes in specific brain regions (e.g., frontal cerebral cortex and hippocampus) of young and aged subjects; (2) Recording baseline EEG activity; (3) Administering this compound or control substance; (4) Monitoring changes in EEG power spectra across different frequency bands; (5) Comparing drug-induced normalization of age-related EEG abnormalities [1]. Studies using this method have found that this compound restores theta wave activity that is typically deficient in aged rats.
The following diagram illustrates the relationship between this compound's molecular targets and the experimental methods used to study them:
Relationship between this compound's molecular targets and experimental methods used in neuroprotection research.
In experimental models, this compound dosing follows established protocols that vary according to the specific research context:
In Vitro Studies: Cell cultures and tissue preparations typically utilize this compound concentrations ranging from 10-100 μM to assess direct cellular and molecular effects [1] [2]. These concentrations are selected based on previous dose-response studies and are designed to approximate therapeutic levels achievable in vivo.
Animal Research: Rodent studies commonly employ doses of 10-50 mg/kg administered via oral gavage, intraperitoneal injection, or subcutaneous injection depending on the specific experimental requirements [1] [2]. Administration timing varies based on study objectives, with some protocols using acute pre-treatment and others employing chronic dosing regimens over several weeks to model long-term therapeutic use.
Human Studies: Limited clinical research has utilized daily this compound doses typically ranging from 1200 mg to 2400 mg, usually divided into two or three administrations throughout the day [2] [7]. These doses are based on earlier phase clinical trials that established both safety and preliminary efficacy for cognitive outcomes in various patient populations.
The neuroprotective properties of this compound identified in preclinical research suggest several potential therapeutic applications worthy of further clinical investigation:
Vascular Cognitive Impairment: this compound's dual ability to enhance cholinergic function while improving cerebral blood flow positions it as a promising candidate for vascular cognitive impairment and vascular dementia [4] [2]. These conditions, characterized by reduced cerebral perfusion and consequent cognitive decline, might be particularly responsive to this compound's mechanism of action that addresses both cellular and vascular aspects of neuronal health.
Post-Traumatic Brain Injury Rehabilitation: Research demonstrating this compound's efficacy in reducing symptoms following mild brain injury and improving memory in severe brain injury cases suggests potential application in TBI rehabilitation [2]. The compound's ability to support multiple aspects of neuronal function could facilitate recovery processes during the critical post-injury period.
Age-Related Cognitive Decline: The normalization of age-related EEG abnormalities and enhancement of memory processes in older experimental models indicates this compound's potential for addressing cognitive decline associated with normal aging [1] [2]. This application warrants particular attention given the growing prevalence of age-related cognitive concerns in aging populations worldwide.
Despite promising preclinical findings, significant limitations and research gaps remain that must be addressed to fully evaluate this compound's therapeutic potential:
Limited Clinical Evidence: The most substantial limitation is the scarcity of robust clinical trials, particularly large-scale, randomized controlled studies in human populations [2]. Existing human research primarily consists of small-scale investigations or studies focused on specific clinical populations, limiting generalizability to broader patient groups.
Incomplete Mechanism Elucidation: While several mechanisms of action have been proposed, the complete molecular pathway through which this compound exerts its effects remains incompletely understood [1] [2] [7]. Further research is needed to fully characterize its interactions with various neurotransmitter systems, receptor subtypes, and intracellular signaling pathways.
Long-Term Safety Data: Although this compound appears to be well-tolerated in short-term studies, comprehensive long-term safety data in diverse patient populations is lacking [2]. Future research should systematically evaluate potential adverse effects with extended administration, particularly in vulnerable populations such as the elderly or those with pre-existing medical conditions.
Optimal Dosing and Formulation: Research has yet to establish optimized dosing regimens for specific clinical conditions or patient subgroups [2] [7]. Additionally, the development of novel formulations with enhanced bioavailability or tissue-specific targeting could potentially improve the compound's efficacy and therapeutic index.
| Aspect | Quantitative Findings | Significance / Interpretation |
|---|---|---|
| HACU Increase | 30-37% increase in choline uptake into cells [1] | Enhances the raw material available for acetylcholine synthesis. |
| Potency | Up to 30 times more potent than Piracetam [2] | Suggests a much stronger effect on the cholinergic system. |
| Dose-Response | Effective doses: 44 mg/kg and 88 mg/kg IP in rats. Higher/lower doses were ineffective [3]. | Indicates a narrow, inverted U-shaped dose-response curve for HACU effect [4]. |
The following methodology is based on a foundational 1985 study that directly measured pramiracetam's effect on HACU [3].
This compound's primary mechanism for enhancing memory and learning is its potent effect on the cholinergic system. The diagram below visualizes this core signaling pathway.
Core signaling pathways of this compound, highlighting cholinergic and glutamatergic modulation.
It's important to note that the data on this compound, while compelling, comes predominantly from animal studies conducted in the 1980s and 1990s [1] [3]. The U.S. FDA has not approved it for any medical use, and it is sold as a dietary supplement or research chemical [1]. Future research trends, as identified in the literature, include [5]:
The following diagram illustrates the core sequence of events through which Pramiracetam enhances cholinergic signaling, from choline uptake to cognitive effects.
This compound enhances cholinergic signaling by potentiating HACU.
Evidence for these mechanisms comes from various preclinical and clinical studies.
For researchers, key experimental methodologies from the literature can provide a foundation for probing this compound's action. The table below outlines two relevant protocols.
| Experimental Goal | Detailed Methodology | Key Measurements & Observations |
|---|---|---|
| Study long-term effects on cholinergic system [4] | Oral administration of drug to normal young mice for 7 weeks; histological analysis of hippocampus post-perfusion [4] | Immunohistochemistry for ChAT and mAChRs; HE staining for histology; immuno-electron microscopy [4] |
| Evaluate cognitive effects in disease model [5] | Intraperitoneal injection in PTZ-induced seizure rat model for 7 days; behavioral testing pre- and post-treatment [5] | Video recording of convulsive behaviors; Elevated Plus Maze and Open Field tests for anxiety/cognition [5] |
This compound is a synthetic nootropic agent belonging to the racetam class of compounds, which are derivatives of the neurotransmitter GABA [1] [2]. It is a fat-soluble compound known chemically as N-[2-[bis(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1].
The table below summarizes its core properties:
| Property | Description |
|---|---|
| Chemical Formula | C₁₄H₂₇N₃O₂ [1] |
| Modality | Small Molecule [1] |
| Main Molecular Target | Muscarinic acetylcholine receptor M5 (modulator) [1] |
| Water Solubility | 5.31 mg/mL (predicted) [1] |
| Bioavailability | High; fat-soluble, requires dietary fat for optimal absorption [3] [4] |
The complete mechanism of action for this compound is not fully elucidated, but research points to several key pathways in the brain. The following diagram illustrates its primary proposed mechanisms and their interactions.
The primary mechanisms can be broken down as follows:
Key pharmacokinetic parameters from a human study are summarized below. This data comes from a 1985 clinical trial and represents the most specific human data found in the search results [7].
| Parameter | Findings (Single Oral Dose) |
|---|---|
| Time to Peak Plasma Concentration (T~max~) | 2 - 3 hours post-administration [7] |
| Elimination Half-Life (T~1/2~) | 4.5 - 6.5 hours (harmonic mean) [7] |
| Peak Plasma Concentration (C~max~) | Increased linearly with dose (e.g., 400 mg: ~2.71 μg/mL; 1600 mg: ~8.98 μg/mL) [7] |
Much of the clinical research on this compound is dated, and its status varies globally.
The available information provides a foundational understanding but is insufficient for a full whitepaper. To acquire the detailed experimental protocols and current research data you require, I suggest these approaches:
Pramiracetam is a fat-soluble nootropic from the racetam family, noted for being significantly more potent than Piracetam [1] [2]. Its primary mechanisms are not fully elucidated, but foundational research points to several key actions within the brain.
The diagram below illustrates the two primary hypothesized signaling pathways for this compound's action:
Hypothesized primary and secondary signaling pathways of this compound.
Primary Pathways: Research indicates that this compound does not directly influence major neurotransmitter systems like GABA, dopamine, norepinephrine, or serotonin [1]. Instead, its two most documented effects are:
Secondary and Related Mechanisms: Studies on related racetams suggest other potential mechanisms that may also apply to this compound, though evidence is less direct.
The table below summarizes the key quantitative data and findings from pivotal human studies on this compound.
| Study Population | Study Design & Duration | Dosage & Regimen | Primary Outcomes & Effects | Reported Effect Size / Key Findings |
|---|---|---|---|---|
| Young males with memory & cognitive problems from head injury/anoxia [5] | Double-blind, placebo-controlled, cross-over (6 weeks) + 18-month open-label trial | 400 mg this compound sulphate, taken 3 times daily (TID) | Clinically significant improvements in memory measures, especially delayed recall; improvement maintained after 18 months. | Improvement maintained during 18-month open trial & 1-month post-discontinuation follow-up. |
| Elderly volunteers with memory loss [2] | Pilot study (cited in review) | Information not specified in source | Greater improvements in memory compared to groups receiving only memory training or no intervention. | Specific quantitative data not available in the sourced review. |
| Young and old healthy volunteers (Scopolamine model) [2] | Double-blind, randomized controlled trial (n=24) | Information not specified in source | Partially reduced scopolamine-induced memory loss. | Demonstrated potential neuroprotective effect against chemical amnesia. |
For researchers seeking to understand or replicate the methodologies, here is a detailed breakdown of the experimental protocols from key studies.
1. Protocol for Clinical Trial in Brain Injury (Based on [5])
2. Protocol for Preclinical Animal Studies (Synthesized from [3] and [2])
When evaluating this compound's foundational research, it is crucial to acknowledge several significant limitations:
While not directly targeting energy-producing pathways like glycolysis or oxidative phosphorylation, Pramiracetam influences systems that support overall neuronal function and efficiency. The table below summarizes its primary and secondary mechanisms.
| Mechanism | Biological Effect | Potential Outcome |
|---|---|---|
| Increased High-Affinity Choline Uptake (HACU) [1] [2] [3] | Enhances synthesis and availability of acetylcholine in the hippocampus [1] | Improved memory formation, learning, and cognitive processing [1] [2] |
| Modulation of Nitric Oxide Synthase (NOS) [4] [5] | Increases nitric oxide (NO) production, leading to vasodilation [2] [4] | Enhanced cerebral blood flow, delivering more oxygen and nutrients [2] |
| Receptor Interaction | Identified as a modulator of the Muscarinic M5 acetylcholine receptor [6] | Precise cognitive effects are not fully elucidated |
| Neuroprotection | Shown to reduce cognitive deficits induced by scopolamine, brain injury, or other toxins in preliminary studies [3] | May protect neurons from various insults, preserving function [3] |
The relationship between these mechanisms can be visualized in the following pathway diagram:
A proposed pathway for this compound's action. The diagram integrates key findings from animal studies, showing how primary mechanisms may lead to cognitive effects and neuroprotection. Solid lines represent direct evidence, while dashed lines represent inferred or indirect support. M5 receptor modulation is not included due to its less characterized role. NOS activation is based on rat cortex data [4] [5], and HACU enhancement is observed in the rat hippocampus [1] [2].
For research purposes, key experimental findings and the protocols from which they are derived are summarized below.
| Observation / Effect | Model System | Dosage & Administration | Reference / Source |
|---|---|---|---|
| Increased cortical NOS activity by ~20% | Rat brain cortical homogenates | 300 mg/kg, intraperitoneal (i.p.) | [4] [5] |
| Increased cortical NOS activity by ~40% (with LiCl pre-treatment) | Rat brain cortical homogenates | 300 mg/kg, i.p., 24h after LiCl (3 mEq/kg, i.p.) | [4] [5] |
| No significant change in NOS mRNA expression | Rat cortex and hippocampus | 300 mg/kg, i.p. | [4] [5] |
| Significant increase in High-Affinity Choline Uptake (HACU) | Rat hippocampal synaptosomes | In vitro application | [1] [2] [3] |
| Improved memory retention in a one-trial test | Rats | Single administration; effect lasted 24 hours | [2] |
The following methodology details are adapted from the study that investigated NOS activity, which is frequently cited in the search results [4] [5]:
It is crucial to note that the data on this compound's mechanisms are preliminary and have significant limitations:
Current scientific knowledge suggests that this compound's potential cognitive effects are likely mediated through enhanced cholinergic signaling and improved cerebral circulation via nitric oxide, rather than a direct impact on brain energy metabolism. The available data is primarily preclinical, and more research, particularly in humans, is needed to confirm these mechanisms and explore any direct metabolic effects.
Pramiracetam's effect on the cerebral circulation is primarily linked to its ability to modulate the NO pathway. The table below summarizes the core mechanistic data from a key animal study.
| Aspect | Detailed Findings |
|---|---|
| Overall Effect on NOS Activity | Systemic administration increased NOS activity in rat brain cortical homogenates, but not in hippocampal homogenates [1]. |
| Dosage Effectiveness | A dose of 100 mg/kg (i.p.) was ineffective. A dose of 300 mg/kg (i.p.) produced a significant increase in cortical NOS activity [1]. |
| Magnitude of Effect | The 300 mg/kg dose produced an approximately 20% increase in NOS activity in the cerebral cortex [1]. |
| Synergistic Effect with Lithium | In rats pre-treated with lithium chloride (LiCl), the same 300 mg/kg dose of this compound yielded a 40% increase in cortical NOS activity [1]. |
| Effect on NOS mRNA Expression | This compound, whether given alone or in combination with LiCl, produced no significant changes in NOS mRNA expression in the cortex or hippocampus [1]. |
The following diagram illustrates the proposed signaling pathway through which this compound enhances cerebral blood flow, based on the available research.
Proposed pathway for this compound's effect on cerebral circulation.
For research replication, here is a summary of the methodology from the foundational study [1]. Please note that this is an animal model protocol.
To fully appreciate these findings, it's helpful to understand NO's role in the brain and how this compound fits into the broader racetam family.
The understanding of Pramiracetam's action is primarily inferred from older studies and its classification within the racetam family. The table below summarizes the proposed mechanisms based on the search results.
| Proposed Mechanism | Biological Process/Component | Postulated Effect |
|---|---|---|
| Enhanced High-Affinity Choline Uptake (HACU) [1] | Cholinergic system; Acetylcholine synthesis | Increases acetylcholine availability, a key neurotransmitter for learning and memory [1]. |
| Inverted U-Shaped Dose Response [2] | Overall efficacy | Effectiveness peaks at a specific dosage, with lower effects at higher or lower doses [2]. |
A thorough analysis of the search results reveals substantial limitations in the existing scientific data on this compound:
For researchers aiming to investigate this compound's effects, current neuroscience employs sophisticated methods to study synaptic plasticity. The diagram below outlines a potential experimental workflow integrating behavioral and electrophysiological techniques.
Key methodologies adapted from contemporary research include [6] [5] [7]:
To advance the field, future research should:
The following diagram illustrates the two primary hypothesized pathways for Pramiracetam's activity in the brain.
The table below summarizes the key mechanistic hypotheses and the nature of the supporting evidence.
| Proposed Mechanism | Biological Target/Process | Nature of Interaction | Key Supporting Evidence |
|---|---|---|---|
| Cholinergic Enhancement [1] | High-Affinity Choline Uptake (HACU) | Increases uptake in the hippocampus, boosting acetylcholine (ACh) synthesis [1]. | Animal studies showing increased HACU and improved memory performance [1]. |
| Receptor Modulation [2] | Muscarinic Acetylcholine Receptor M5 (CHRM5) | Identified as a modulator in a therapeutic target database [2]. | In vitro data; clinical significance is unknown [2]. |
| AMPA Receptor Modulation [3] [4] | AMPA-sensitive Glutamate Receptors | Positive allosteric modulation (inferred from racetam-class action) [3] [4]. | Studies on Piracetam and other racetams; direct evidence for this compound is limited [3] [4]. |
Critical understanding of this compound comes from studies that show what it does not bind to, narrowing the focus for its mechanism of action.
| Receptor Type | Result | Experimental Notes |
|---|---|---|
| Muscarinic Acetylcholine | No significant affinity (IC₅₀ > 10 µM) [5]. | Specific M5 modulation from database [2] may occur at concentrations/potencies not detected in binding assays. |
| Dopaminergic, GABAergic, Serotoninergic, Adrenergic | No significant affinity (IC₅₀ > 10 µM) [5]. | Indicates a selective mechanism of action distinct from many psychoactive drugs. |
| Adenosine | No significant affinity (IC₅₀ > 10 µM) [5]. | --- |
| Benzodiazepine | No significant affinity (IC₅₀ > 1 µM) [5]. | --- |
The key findings on a lack of direct receptor binding come from standard in vitro receptor binding assays. The general methodology is as follows [5]:
Pramiracetam's cognitive effects are primarily indirect, focusing on the acetylcholine system rather than directly influencing mood-related neurotransmitters like serotonin, dopamine, or GABA [1] [2].
The table below summarizes the key molecular targets and functional outcomes.
| Molecular Target / Mechanism | Biological Function | Reported Outcome |
|---|---|---|
| Muscarinic Acetylcholine Receptor M5 (CHRM5) [3] | G protein-coupled receptor activity; modulates Pi turnover [3] | Potential downstream signaling changes; precise cognitive role not fully defined |
| High-Affinity Choline Uptake (HACU) [1] [2] | Increases precursor for acetylcholine (ACh) synthesis [1] [2] | Enhanced memory formation, learning, focus, and overall cognition [1] [2] |
| Nitric Oxide (NO) Activity [1] | Acts as a vascular dilator, increasing cerebral blood flow [1] | Improved oxygen/nutrient delivery to brain cells; supports learning and memory [1] |
Much of the evidence for this compound's mechanisms comes from pre-clinical and clinical studies focused on memory and cognition.
Research indicates this compound may have neuroprotective properties. Studies note its capability to improve cognition in humans after brain trauma and demonstrate a protective effect during coronary bypass surgery [2].
The diagram below visualizes the primary molecular pathway of this compound, integrating its key mechanisms of action.
This compound's primary pathway enhances acetylcholine synthesis and cerebral blood flow, leading to improved cognitive function.
Understanding the basic pharmacokinetics is essential for designing experiments.
| Property | Detail |
|---|---|
| Solubility | Fat-soluble (requires co-administration with a fatty source for optimal absorption) [1] [2] |
| Potency | Reported to be up to 30 times more potent than Piracetam [1] |
| Half-Life | Estimated between 4.5 to 6.5 hours [2] |
While the cholinergic mechanism is well-supported, several areas require further investigation:
This compound (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a potent racetam derivative first synthesized by Parke-Davis in the late 1970s that demonstrates particular relevance for addressing cognitive deficits following traumatic brain injury (TBI). As a highly lipophilic compound, this compound readily crosses the blood-brain barrier, exhibiting potency estimates ranging from 13 to 30 times greater than its parent compound piracetam. [1] [2] Originally developed for cognitive enhancement in neurodegenerative conditions, this compound has emerged as a promising therapeutic candidate for TBI-related cognitive impairments due to its multifaceted mechanisms of action and favorable safety profile.
The significance of this compound for TBI treatment must be understood within the context of TBI pathophysiology. Traumatic brain injury represents a major global health concern with approximately 50 million new cases occurring annually worldwide, about 90% of which are classified as mild TBI. [3] TBI triggers a complex cascade of neurochemical events including excitotoxicity, ionic disturbances, decreased cerebral blood flow, edema, oxidative stress, inflammation, and ultimately neuronal cell death that can persist for months or decades after the initial injury. [4] This pathological cascade frequently manifests as persistent cognitive deficits, particularly in domains of complex attention, executive functioning, cognitive flexibility, and memory – precisely the domains where this compound has demonstrated potential efficacy in clinical studies. [3] [5]
This compound exerts its effects through multiple complementary mechanisms that address various aspects of TBI pathophysiology:
High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus by 30-37%, boosting acetylcholine synthesis and availability. [1] [2] This action is particularly relevant for cognitive function as acetylcholine is critical for encoding new memories, concentration, cognition, and neuroplasticity. The enhancement of cholinergic transmission directly addresses the memory encoding deficits commonly observed in TBI patients.
Nitric Oxide-Mediated Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) production in the brain, which acts as a vascular dilator that relaxes blood vessels, allowing for improved cerebral circulation. [1] [2] This increased blood flow delivers more oxygen and nutrients to brain cells, promoting better learning and memory while potentially addressing the cerebral hypoperfusion that often follows TBI.
Neurotransmitter System Modulation: Unlike many cognitive enhancers, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems. Instead, it demonstrates selective neuromodulation primarily through the cholinergic system, with some evidence suggesting additional effects on adrenal hormones such as aldosterone and cortisol (corticosterone). [1] [2]
Membrane Fluidization and Neuroprotection: Similar to other racetams, this compound may enhance membrane fluidity in neuronal cells, improving cellular communication and resilience. While less studied than other mechanisms, this action could contribute to neuroprotection against TBI-induced membrane damage. [6]
The following diagram illustrates the integrated mechanisms of this compound action in the context of TBI pathophysiology:
In the specific context of traumatic brain injury, this compound demonstrates several neuroprotective properties that address key pathological processes:
Excitotoxicity Mitigation: Through its modulation of neurotransmitter systems, this compound may help regulate the glutamate excitotoxicity that typically follows TBI, reducing excessive neuronal excitation and subsequent damage.
Cellular Resilience Enhancement: By improving membrane fluidity and cerebral blood flow, this compound supports cellular energy metabolism and resilience in the face of TBI-induced metabolic crisis.
Neuroplasticity Promotion: The enhancement of cholinergic transmission and cerebral blood flow creates an environment conducive to neuroplastic recovery following injury, potentially facilitating compensatory reorganization of neural networks damaged by trauma.
These mechanisms collectively address multiple aspects of the complex secondary injury cascade that follows TBI, positioning this compound as a multi-target therapeutic approach rather than a single-pathway intervention.
The clinical evidence supporting this compound for cognitive deficits in TBI, while limited in scope, demonstrates consistent positive trends across several studies:
Table 1: Clinical Studies of this compound in Traumatic Brain Injury
| Study Design | Population | Dosage Regimen | Primary Outcomes | Cognitive Domains Improved |
|---|---|---|---|---|
| Placebo-controlled, double-blind [7] | Young males with memory/cognitive problems from head injury/anoxia (n=not specified) | 400 mg this compound sulphate TID | Clinically significant improvements in memory measures, especially delayed recall | Delayed recall, memory maintenance |
| Double-blind RCT [1] | 4 young men with severe brain injuries | Not specified (6-week supplementation) | Significant memory improvement vs. placebo; effects persisted 1 month post-discontinuation | Short-term memory, long-term memory |
| Prospective cohort [1] | 65 patients with mild brain injury | Not specified (compared to piracetam) | Reduced symptoms (headaches, dizziness, nausea) more effectively than piracetam | Not specified (symptom reduction) |
| Pilot RCT (BRAINS) [3] | Adults with impaired CFQ at baseline (mild-moderate TBI) | 2 capsules TID (6 months) | Excellent safety profile, significant improvements in complex attention and executive functioning | Complex attention, executive functioning |
The clinical data reveal several important patterns regarding this compound's efficacy profile in TBI:
Domain-Specific Effects: The most consistent improvements appear in memory functions, particularly delayed recall, with additional benefits observed in complex attention and executive functioning. [7] [3] This pattern aligns with this compound's mechanism of enhancing hippocampal cholinergic function, which plays a critical role in memory consolidation and retrieval.
Durability of Response: Evidence suggests that this compound's benefits may persist beyond treatment discontinuation, with one study reporting maintained improvement during an 18-month open-trial period and a 1-month follow-up after discontinuation. [7] This potentially indicates disease-modifying effects rather than purely symptomatic benefits.
Comparative Effectiveness: Limited comparative evidence suggests this compound may offer advantages over earlier racetams like piracetam, with one study reporting superior symptom reduction in mild brain injury patients. [1] Additionally, this compound has demonstrated efficacy in reducing scopolamine-induced memory impairment in healthy volunteers, supporting its pro-cholinergic mechanism. [1]
Protocol Title: Assessment of this compound Effects on High-Affinity Choline Uptake (HACU) in Hippocampal Synaptosomes
Objective: To quantitatively evaluate this compound enhancement of choline uptake in neuronal preparations as a primary mechanism relevant to TBI cognitive deficits.
Materials and Reagents:
Methodology:
Expected Outcomes: this compound should produce a dose-dependent increase in HACU, with literature indicating 30-37% enhancement at effective concentrations. [1] This protocol establishes fundamental mechanistic data supporting this compound's cholinergic effects relevant to TBI cognitive deficits.
Protocol Title: Evaluation of this compound in Fluid Percussion-Induced Traumatic Brain Injury Model with Cognitive Assessment
Objective: To determine the efficacy of this compound in improving cognitive outcomes following controlled cortical impact in a rodent model.
Animal Model: Adult male Long-Evans rats (300-350g), n=12-15 per group (sham, TBI+vehicle, TBI+this compound)
TBI Induction:
Drug Administration:
Cognitive Assessment:
Endpoint Analysis:
Statistical Considerations: Power analysis should determine group sizes to detect 25% improvement in primary cognitive endpoints with 80% power at α=0.05. Account for potential 15-20% mortality in severe TBI models.
Based on available clinical evidence, this compound demonstrates a favorable safety profile with minimal serious adverse effects reported:
Common Adverse Effects: The most frequently reported adverse events are gastrointestinal in nature, including nausea, vomiting, discomfort, diarrhea, and dry mouth. Headaches have also been reported. These effects are typically described as mild and transient. [3] [1]
Serious Adverse Events: Clinical monitoring has revealed no overall increase in serious adverse events related to underlying diseases in studies, and no significant effects on hematological, haemostatic, or biochemical parameters have been observed. [3]
Dosing and Tolerability: A randomized control trial in 12 healthy volunteers reported no adverse side effects at any dosage level ranging from 400 to 1,600 mg, though this study only tested single, one-time doses. [1]
Table 2: this compound Dosing Protocol for TBI Cognitive Deficits
| Administration Context | Dosage Regimen | Duration | Administration Notes |
|---|---|---|---|
| Human Clinical (Established) | 400 mg TID (1,200 mg daily) [7] [1] | 6 weeks to 6 months (maintenance possible) | Divide into 2-3 daily doses; take with fat source for optimal absorption |
| Dose Titration | Start 400 mg BID, increase to TID after 3-7 days based on tolerability | Gradual escalation over 1-2 weeks | Monitor for gastrointestinal side effects during initiation |
| Formulation Considerations | Capsules preferred over tablets for faster absorption [1] | N/A | Powder form reported to have strong unpleasant taste |
| Coadministration Recommendations | Combine with choline source (alpha-GPC or citicoline) [1] [2] | Throughout treatment period | Mitigates potential choline depletion; enhances overall effect |
The therapeutic dose of this compound in clinical studies is typically 1,200 mg daily, divided into two or three administered doses. [1] As a fat-soluble compound, this compound should be administered with a dietary fat source to enhance bioavailability. Additionally, due to its mechanism of increasing choline utilization, coadministration with a choline source (such as alpha-GPC or citicoline) is recommended to prevent potential choline depletion and enhance cognitive effects. [1] [2]
This compound presents a complex regulatory profile that impacts its development pathway:
Original Development and Patent Status: this compound was first synthesized by Parke-Davis (later acquired by Pfizer) in the late 1970s, with initial investigations focusing on Alzheimer's disease and later major depressive disorder. [1] [2] The compound has been licensed as an orphan drug to Menarini for dementia applications, suggesting some proprietary protections may exist despite its chronological age.
Current Regulatory Classifications: In many European countries, this compound is prescribed as Pramistar, Neupramir, or Remen for treatment of dyslexia, ADHD, dementia, and memory disorders. [2] In the United States, however, this compound is not FDA-approved for any medical indication and is typically sold as an over-the-counter "research compound" rather than a licensed pharmaceutical. [1]
Orphan Drug Considerations: The licensing of this compound as an orphan drug for certain cognitive indications potentially provides regulatory and commercial incentives for further development in specific TBI-related cognitive deficits, particularly if defined as a distinct orphan population.
For pharmaceutical development targeting TBI-related cognitive deficits, several pathways exist:
505(b)(2) Regulatory Pathway: In the United States, this compound may qualify for the 505(b)(2) pathway, which permits application reliance on existing data for similar compounds (like piracetam) while generating new clinical data specific to TBI cognitive deficits.
Geographical Strategy: Given its existing approval in various European and international markets, a targeted geographical expansion for the specific TBI cognitive deficit indication represents a potentially efficient development pathway.
Formulation Innovation: Development of novel formulations with improved bioavailability or specific TBI-targeted delivery systems could provide patent protection and product differentiation even while the active compound itself may be off-patent.
This compound represents a promising therapeutic candidate for addressing cognitive deficits following traumatic brain injury, with particular efficacy in memory enhancement and executive function improvement. Its multimodal mechanism of action – primarily through enhancement of high-affinity choline uptake, increased cerebral blood flow via nitric oxide production, and potential neuroprotective effects – aligns well with the complex pathophysiology of TBI-induced cognitive impairment.
The existing clinical evidence, while limited by small sample sizes in some studies, consistently demonstrates positive effects on cognitive domains most affected by TBI, with a favorable safety profile that supports further investigation. Future research should prioritize adequately powered randomized controlled trials specifically in TBI populations, with attention to optimal dosing timing, treatment duration, and potential combination therapies. Additionally, exploration of biomarkers for treatment response could help identify patient subgroups most likely to benefit from this compound intervention.
From a developmental perspective, this compound's existing safety database and international regulatory history provide a solid foundation for advancement as a targeted therapeutic for TBI-related cognitive deficits, potentially through the 505(b)(2) pathway in the United States or indication expansion in markets where it is already approved. As TBI continues to represent a significant unmet medical need with limited pharmacological options, this compound warrants serious consideration for further clinical development in this population.
This compound is a synthetic nootropic compound belonging to the racetam family, first developed by Parke-Davis in the late 1970s. It is structurally derived from piracetam but distinguished by significantly greater potency and unique pharmacological properties. This compound has demonstrated particular promise in cognitive enhancement research, specifically through its effects on recognition memory as measured by the Novel Object Recognition (NOR) paradigm. This test has become a valuable tool in neuropharmacology due to its ability to assess recognition memory in rodents without the need for reinforcement or rule learning, relying instead on spontaneous exploratory behavior. The NOR test capitalizes on the natural tendency of rodents to investigate novel objects more extensively than familiar ones, providing a robust measure of recognition memory that has proven sensitive to cognitive-enhancing compounds like this compound. [1] [2] [3]
The object-recognition memory test represents a significant advancement in behavioral pharmacology as it requires neither positive nor negative reinforcement, unlike traditional maze or avoidance tests. This one-trial testing paradigm evaluates the natural exploratory behavior in rats and mice, measuring their ability to recognize familiar objects versus novel ones. When administered at appropriate doses, this compound has been shown to significantly enhance recognition memory retention over extended intervals where normal rodents typically fail to discriminate between familiar and novel objects. This protocol document provides detailed methodologies for implementing the NOR test to evaluate this compound's effects on recognition memory, along with comprehensive data on its mechanisms, dosing, and experimental applications for research purposes. [3] [4]
This compound exhibits several neurochemical effects that potentially contribute to its cognitive-enhancing properties, though its complete mechanistic profile requires further elucidation. Unlike some other racetams, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems, but instead operates primarily through cholinergic modulation and cerebral blood flow enhancement. The compound is highly lipophilic, which facilitates efficient blood-brain barrier penetration, and demonstrates high oral bioavailability (approximately 90%). Research indicates that this compound's primary mechanism involves enhancement of high-affinity choline uptake (HACU) in the hippocampus, a brain region critically involved in memory formation and consolidation. [2] [5]
Cholinergic Enhancement: this compound increases high-affinity choline uptake (HACU) in the hippocampus by 30-37%, enhancing acetylcholine synthesis and availability. Acetylcholine is crucial for encoding new memories, concentration, cognition, and neuroplasticity. This HACU enhancement represents the compound's most prominent mechanism and likely underlies its potent effects on memory formation and retention. [1] [2]
Cerebral Blood Flow Modulation: this compound increases nitric oxide (NO) production in the brain, which acts as a vascular dilator relaxing blood vessels and allowing for improved cerebral circulation. This enhanced blood flow delivers more oxygen and nutrients to brain cells, promoting better learning and memory function. [1] [2]
Neuroprotective Properties: Studies suggest this compound may involve adrenal hormones such as aldosterone and cortisol (corticosterone), potentially contributing to neuroprotective effects. Research indicates it can reduce memory impairment caused by substances that induce amnesia, such as scopolamine and hemicholinium-3. [1]
Cognitive Process Enhancement: Through its cholinergic actions, this compound enhances various cognitive processes including memory formation, logical reasoning, understanding of complex subjects, and verbal communication. It also influences long-term potentiation, potentially facilitating recall of long-forgotten memories. [2] [5]
Table 1: Neurochemical Properties and Mechanisms of this compound
| Property/Mechanism | Description | Research Evidence |
|---|---|---|
| High-Affinity Choline Uptake (HACU) | Increases choline uptake in hippocampus by 30-37%, enhancing acetylcholine synthesis | Animal studies showing increased HACU; correlation with memory enhancement [1] [2] |
| Nitric Oxide Modulation | Increases nitric oxide production, improving cerebral blood flow | Animal studies demonstrating enhanced cerebral circulation [1] [2] |
| Receptor Interactions | Does not directly affect GABA, dopamine, norepinephrine, or serotonin | Receptor binding studies showing lack of direct interaction [2] |
| Bioavailability | ~90% oral bioavailability; highly lipophilic | Pharmacokinetic studies in animal models [5] |
| Adrenal Hormone Involvement | May involve aldosterone and cortisol (corticosterone) | Limited animal studies suggesting potential mechanism [1] |
| Potency Comparison | Reported to be 13-30 times more potent than piracetam | Comparative animal studies showing enhanced efficacy [1] [2] |
Habituation Phase: Allow rats to freely explore the empty testing arena for 5-10 minutes daily for 3-5 consecutive days prior to testing to reduce neophobia to the environment.
Drug Administration: Administer this compound intraperitoneally 30 minutes before the acquisition trial. The optimal dose identified in research is 30 mg/kg for rats, dissolved in physiological saline. Vehicle control groups should receive saline only. [3] [4]
Object Familiarization: Ensure all objects are thoroughly cleaned between trials to remove olfactory cues. Use objects made of materials that can be easily cleaned (typically glass, ceramic, or plastic).
The NOR test follows a standardized three-phase procedure:
Acquisition Trial: Place the rat in the arena containing two identical objects (A1 and A2) and allow 3-5 minutes of exploration. The exploration is defined as the rat directing its nose toward the object at a distance of ≤2 cm or touching the object with its nose. [3] [4]
Retention Interval: Remove the rat from the arena and return it to its home cage for a designated retention period. For testing long-term memory, use a 24-hour retention interval, as normal rats typically fail to discriminate between familiar and novel objects at this interval without pharmacological intervention.
Retrieval Trial: Replace one of the familiar objects with a novel object (B) and return the rat to the arena for 3-5 minutes. Record the time spent exploring each object. [3] [4]
Table 2: this compound Dosing Protocol for NOR Testing in Rodents
| Parameter | Specifications | Notes |
|---|---|---|
| Optimal Dose | 30 mg/kg (rats) | Significant improvement at 24-hour retention interval [3] [4] |
| Dose Range Tested | 15, 30, 60 mg/kg | Inverted U-shaped response with 30 mg/kg most effective [3] [4] |
| Administration Route | Intraperitoneal | Alternative: oral administration with fatty vehicle for enhanced absorption |
| Administration Timing | 30 minutes before acquisition trial | Allows for peak bioavailability during learning phase |
| Vehicle | Physiological saline | For IP administration; for oral use, dissolve in oil-based vehicle |
| Comparative Piracetam Dose | 400 mg/kg | Required to achieve similar effects [3] [4] |
In the seminal study investigating this compound in the novel object recognition paradigm, researchers demonstrated that a 30 mg/kg dose administered intraperitoneally 30 minutes before the acquisition trial produced a significant improvement in retention when the intertrial interval was 24 hours. This effect was not associated with changes in overall exploratory behavior, indicating that the enhancement was specific to mnemonic processes rather than general activity or motivation. The efficacy followed an inverted U-shaped dose-response curve, with 30 mg/kg being the optimal dose, while higher (60 mg/kg) and lower (15 mg/kg) doses showed reduced effectiveness. This pattern is consistent with many cognitive enhancing compounds and highlights the importance of dose optimization in experimental design. [3] [4]
The NOR test's validity for assessing this compound's effects is further supported by electrophysiological evidence showing that the compound normalizes brain wave activity in aged rats. Research has demonstrated that old Fisher-344 rats exhibit different EEG profiles from young rats, with slow brain waves present in both the frontal cerebral cortex and hippocampus, and absent theta brain wave activity. This compound administration normalized this brain wave activity in aged rats, an effect not observed with piracetam. This electrophysiological correlate provides mechanistic support for the behavioral findings in the NOR paradigm and underscores this compound's potential in addressing age-related cognitive decline. [2]
Potency Advantage: this compound has demonstrated 13-30 times greater potency compared to piracetam in cognitive enhancement studies, with 30 mg/kg of this compound producing effects equivalent to 400 mg/kg of piracetam in the NOR test. [1] [3]
Memory Retention Extension: While normal rats fail to discriminate between familiar and novel objects after a 24-hour retention interval, this compound-treated animals show significant retention at this extended interval, effectively expanding the temporal window for recognition memory. [3] [4]
Neurochemical Specificity: Unlike some cognitive enhancers that produce generalized stimulation, this compound's efficacy in the NOR test is not associated with increased locomotor activity or altered exploratory behavior, indicating specific effects on mnemonic processes. [3]
Table 3: Summary of Key Research Findings on this compound in NOR Testing
| Study Parameter | Control/Vehicle Results | This compound-Treated Results | Statistical Significance |
|---|---|---|---|
| 24-hour Retention Discrimination Index | No significant object preference (DI ≈ 0) | Significant preference for novel object | p < 0.05 with 30 mg/kg dose [3] [4] |
| Effective Dose Range | Not applicable | 15-60 mg/kg (optimal at 30 mg/kg) | Inverted U-shaped response curve [3] [4] |
| Exploratory Activity | Normal exploration patterns | Unchanged total exploration time | Non-significant vs control [3] [4] |
| Comparison to Piracetam | 400 mg/kg required for effect | 30 mg/kg produces equivalent effect | ~13x potency advantage [3] |
| Theta Wave Restoration (Aged Rats) | Absent theta activity in hippocampus | Normalized brain wave profiles | Effect specific to this compound [2] |
The this compound NOR protocol has significant applications in modeling cognitive enhancement in age-related memory decline. Aged rats typically show profound deficits in object recognition memory at longer retention intervals, mirroring certain aspects of cognitive aging in humans. This compound's ability to restore 24-hour recognition memory in this paradigm suggests potential applications for age-related cognitive disorders. Additionally, the protocol can be adapted for use in various animal models of cognitive impairment, including scopolamine-induced amnesia, traumatic brain injury, and neurodegenerative conditions. In studies of patients with head injuries, this compound has demonstrated potential for reducing symptoms associated with amnesia and improving memory, supporting its investigation in translational research. [1] [2]
The NOR protocol combined with this compound administration provides a valuable platform for investigating the neurobiological substrates of memory. By examining molecular changes following behavioral testing in the NOR paradigm, researchers can elucidate the pathways through which this compound enhances recognition memory. The combination of behavioral assessment with techniques such as microdialysis, electrophysiology, and immunohistochemistry allows for comprehensive investigation of neural mechanisms. Particular attention should be directed to this compound's effects on cholinergic neurotransmission in the hippocampus and prefrontal cortex, regions critically involved in object recognition memory, as well as its potential influences on neurotrophic factors and synaptic plasticity markers. [1] [2] [5]
Dosing Optimization: The inverted U-shaped dose-response curve observed with this compound necessitates careful dose selection, as both insufficient and excessive dosing may yield false negative results.
Administration Timing: The 30-minute pre-acquisition administration protocol aligns with this compound's pharmacokinetic profile, but alternative timing (e.g., post-acquisition administration) could provide insights into effects on memory consolidation versus acquisition.
Strain and Species Differences: Response to this compound may vary between rodent strains and species, requiring preliminary dose-finding studies when establishing new models.
Object Selection: The choice of objects significantly influences NOR performance. Objects should be sufficiently complex to encourage exploration but not so complex that they overwhelm the animal's perceptual capacity.
While the this compound NOR protocol has provided valuable insights into cognitive enhancement, several limitations must be acknowledged. The translational validity of these findings for human cognition remains uncertain, as human studies are extremely limited. Most available research, including the foundational NOR studies, dates back several decades, and modern replication studies using contemporary methodologies are lacking. Additionally, the precise molecular mechanisms through which this compound enhances memory function require further elucidation, particularly its potential effects on allosteric modulation of neurotransmitter receptors and signal transduction pathways. [1] [6]
The novel object recognition test provides a robust, efficient paradigm for assessing this compound's effects on recognition memory. The documented protocol with intraperitoneal administration of 30 mg/kg this compound 30 minutes before the acquisition trial represents a validated approach for detecting significant enhancement of long-term recognition memory in rodents. The inverted U-shaped dose-response relationship and specificity of effect on mnemonic processes rather than general exploration support the pharmacological specificity of this protocol. While mechanistic insights point to enhanced cholinergic function and improved cerebral blood flow as primary mechanisms, further research is needed to fully elucidate the neurobiological basis of this compound's cognitive-enhancing properties. This standardized protocol offers researchers a reliable tool for investigating cognitive enhancement in preclinical models with good translational potential for memory disorders.
The scopolamine-induced amnesia model is a cornerstone in neuroscience research for studying cognitive impairment and screening potential therapeutic agents.
Scopolamine's Mechanism of Action: Scopolamine is a competitive antagonist at muscarinic acetylcholine receptors, with specificity for the M1 and possibly M5 muscarinic subtypes [1]. By blocking these receptors, it disrupts cholinergic neurotransmission in brain regions critical for memory, such as the hippocampus [1]. This cholinergic disruption results in measurable deficits in visual recognition memory, visuospatial praxis, verbal recall, visuospatial recall, psychomotor speed, and visuoperceptual function [1] [2]. This profile effectively mimics the memory loss observed in dementia and normal aging, making it a standard reference model for inducing age- and dementia-related cognitive deficits [1].
Pramiracetam's Proposed Mechanism: this compound is a nootropic drug of the racetam class that is significantly more potent than piracetam [3]. Its primary mechanism of action involves significantly increasing high-affinity choline uptake (HACU) in the hippocampus [3]. This action boosts acetylcholine synthesis and availability, which is crucial for encoding new memories, concentration, and cognition [3]. Additionally, this compound increases nitric oxide synthase (NOS) activity in the cerebral cortex, which may enhance cerebral blood flow and contribute to its cognitive-enhancing effects [4].
The following diagram outlines the core hypothesis of how this compound is proposed to counteract scopolamine-induced amnesia, based on the described mechanisms:
This protocol is adapted from various studies investigating cognitive enhancers in scopolamine-induced amnesia models [5] [2] [6].
Subjects and Groups
Drug Preparation and Administration
Behavioral Assessment Methods
Sample Data from Literature (Animal Studies) While quantitative data for this compound specifically was limited in the search results, the table below outlines typical measurements and expected outcomes based on the model's behavior with effective cognitive enhancers.
| Behavioral Test | Key Parameter | Scopolamine Control (Typical Effect) | This compound + Scopolamine (Expected Outcome) |
|---|---|---|---|
| Morris Water Maze | Escape Latency | Increased | Decreased (improved learning) |
| Time in Target Quadrant (Probe) | Decreased | Increased (improved memory) | |
| Novel Object Recognition | Discrimination Index | Decreased | Increased (improved recognition memory) |
| Passive Avoidance | Step-Through Latency (Retention) | Decreased | Increased (improved retention) |
| Y-Maze | % Spontaneous Alternation | Decreased | Increased (improved working memory) |
A specific clinical trial investigated this compound effects on scopolamine-induced amnesia in healthy volunteers, providing a robust protocol for human studies [7].
Study Design
Challenge and Assessment
Key Findings from the Clinical Trial The study concluded that this compound, when compared to placebo, was able to partially reduce the amnesic effects induced by scopolamine in both young and old subjects. Scopolamine significantly impaired episodic memory and selective attention, while visuo-motor and incidental learning measures were unaffected [7].
Dose Selection: Scopolamine dosage is critical. In animals, moderate doses (0.2–0.4 mg/kg) induce amnesia in young subjects, while smaller doses (0.1–0.2 mg/kg) suffice in older animals [1]. In humans, doses of 0.5 mg (elderly) to 1.0 mg (young adults) are used intravenously, with impairment lasting up to 7 hours [1].
This compound Pharmacokinetics: this compound is fat-soluble and must be administered with a fat source (e.g., coconut oil) for optimal absorption in animal studies [3]. Its half-life in dogs is reported to be 2.3-3.9 hours, and it is distributed to various tissues including the brain [4].
Model Limitations: The scopolamine model provides an acute and reversible blockade of cholinergic transmission. It does not replicate the complex, progressive pathology of neurodegenerative diseases like Alzheimer's [1] [8]. Variability in dosing, administration routes, species, and behavioral endpoints can influence outcomes and requires careful experimental design [1].
The scopolamine-induced amnesia model remains a valuable translational tool for screening cognitive-enhancing drugs. The documented efficacy of this compound in partially reversing scopolamine-induced deficits in both animals and humans [7] supports its role as a candidate for further investigation in cognitive disorders. The protocols outlined provide a framework for standardized evaluation of this compound and similar compounds, facilitating reliable and reproducible research in drug development for cognitive impairments.
Chronic cerebrovascular insufficiency (CVI) involves a prolonged reduction in cerebral blood flow, leading to progressive cognitive decline, memory impairment, and professional and social dysadaptation [1]. The morphological basis includes progressive structural cerebral deficits and inefficient mediator supply in newly formed adaptive systems [1]. Pramiracetam, a fat-soluble racetam nootropic, addresses these deficits through a multi-target mechanism:
Preclinical data indicates this compound is 30-times more potent than piracetam [2], and its efficacy is documented in treating memory disorders in patients with cerebrovascular pathology and stroke consequences [1].
The following tables summarize key pharmacological and clinical data for this compound.
Table 1: Pharmacological and Dosage Profile of this compound
| Parameter | Summary of Data |
|---|---|
| Mechanism of Action | Increases high-affinity choline uptake (HACU) in the hippocampus; increases acetylcholine synthesis and nitric oxide activity [2] [3] [4]. |
| Potency | Reported to be up to 30 times more potent than Piracetam [2]. |
| Bioavailability | High bioavailability (~90%); fat-soluble [5]. |
| Dosage (Clinical) | 1200 mg daily, typically divided as 600 mg twice or 400 mg three times daily [3]. |
| Coadministration | Should be taken with a fat source (e.g., fish oil, MCT oil) to enhance absorption; co-administration with a choline source (e.g., Alpha-GPC) is often recommended [2] [5]. |
Table 2: Summary of Key Experimental and Clinical Findings
| Study Model / Population | Key Findings Related to CVI and Cognition |
|---|---|
| CVI & Stroke Patients (Human) | Monotherapy with this compound showed a statistically significant heterogeneous influence on the intensity of memory deterioration symptoms [1]. |
| Elderly Volunteers with Memory Loss (Human) | This compound administration resulted in greater memory improvement compared to memory training alone [3]. |
| Brain Injury Patients (Human) | Improved short- and long-term memory; effects persisted for up to one month after treatment discontinuation [3]. |
| Cerebral Hypoperfusion (Rat) | A related racetam (Piracetam) improved memory impairment, increased hippocampal amino acid content, and attenuated neuronal damage, suggesting a relevant mechanism for CVI [6]. |
| Scopolamine-Induced Amnesia (Human) | This compound partially reduced the memory loss caused by the amnesic drug scopolamine [3]. |
This protocol is adapted from models used to study piracetam and this compound, focusing on outcomes relevant to CVI [6].
1. Objective: To evaluate the efficacy of this compound in ameliorating spatial memory deficits and neuronal damage in a rat model of chronic cerebral hypoperfusion.
2. Materials and Reagents:
3. Experimental Groups and Dosing:
4. Surgical Procedure (Induction of Hypoperfusion):
5. Key Outcome Measures and Analysis:
This protocol outlines a clinical trial design based on previous human studies [1] [3].
1. Objective: To assess the efficacy and safety of this compound on memory disorders in patients with chronic cerebrovascular insufficiency.
2. Study Design: Randomized, double-blind, placebo-controlled, parallel-group trial.
3. Patient Population:
4. Intervention:
5. Primary and Secondary Outcome Measures:
6. Data Collection and Analysis:
The primary mechanisms of this compound involve interconnected pathways that enhance synaptic transmission and cerebral metabolism. The following diagram illustrates the logical sequence of its action and the resulting functional improvements.
Diagram 1: Logical flow of this compound's mechanism of action. This compound administration simultaneously enhances cholinergic neurotransmission via increased high-affinity choline uptake and boosts cerebral blood flow via the nitric oxide pathway. These parallel mechanisms converge to produce functional cognitive improvements relevant to chronic cerebrovascular insufficiency.
The experimental workflow for validating these mechanisms in a preclinical model integrates behavioral, histological, and molecular analyses, as outlined below.
Diagram 2: Preclinical experimental workflow. The diagram outlines the key stages of an in-vivo study, from the induction of hypoperfusion and treatment administration to the final integrative analysis of behavioral and biological data.
Existing evidence suggests this compound is a promising candidate for mitigating memory and cognitive disorders in CVI by targeting cholinergic deficiency and impaired cerebral microcirculation. The structured application notes and protocols provide a framework for systematic preclinical and clinical investigation.
Significant research gaps remain. Most clinical studies have small sample sizes, and larger, well-controlled trials are needed to confirm efficacy and establish standardized dosing [1] [3]. Further research should also explore the long-term safety and potential synergistic effects of this compound with other neuroprotective agents.
Pramiracetam is a nootropic agent of the racetam family, noted for its high potency and potential neuroprotective properties. Early research indicates its potential application in treating cognitive deficits following traumatic brain injury (TBI) and anoxia. Its mechanisms are not fully understood but are believed to involve enhanced cholinergic function and increased cerebral blood flow. The clinical evidence, while promising, is limited to a few small-scale studies, necessitating further robust investigation [1] [2].
The proposed mechanisms of action for this compound in the context of brain injury are summarized in the table below.
| Mechanism of Action | Biological Effect | Research Support & Notes |
|---|---|---|
| Enhanced High-Affinity Choline Uptake (HACU) | Increases acetylcholine synthesis and release; critical for memory and learning [1] [3]. | Animal studies show a 30-37% increase in choline uptake; believed to be a primary mechanism [1]. |
| Modulation of Neurotransmission | May influence dopamine, serotonin, and glutamate systems, contributing to improved neuronal communication and mood stabilization [4]. | Based on animal and in vitro studies; specific mechanisms in humans are not fully elucidated [1] [4]. |
| Increased Cerebral Blood Flow & Metabolism | Boosts blood flow to the cerebral cortex and hippocampus; promotes glucose metabolism for improved energy utilization [4] [5]. | Suggested to underlie improvements in alertness and cognitive function. |
| Neuroprotective Effects | May exhibit antioxidant and anti-inflammatory properties; reduces neuronal apoptosis and supports brain cell survival after injury [1] [4]. | Animal models of TBI show reduced brain lesions and improved memory; human data is limited [1] [6] [4]. |
The following diagram illustrates the hypothesized primary signaling pathways and functional outcomes of this compound.
Human clinical studies on this compound for brain injury are sparse. The key findings from available literature are consolidated in the following table.
| Study Population | Study Design | Dosage Regimen | Key Cognitive Findings | Reference | | :--- | :--- | :--- | :--- | :--- | | Young males with memory & cognitive problems from head injury/anoxia (n=4) | Double-blind, placebo-controlled, 6-week treatment [7]. | 400 mg, three times daily (TID), total 1200 mg/day [7]. | "Clinically significant improvements" in memory, especially delayed recall; effects maintained at 18-month follow-up [7]. | | Patients with mild brain injury (n=65, cohort study) | Prospective cohort comparing this compound to piracetam [1]. | Not specified in detail; study focused on comparative efficacy [1]. | Reduced symptoms (headaches, dizziness, nausea) more effectively than piracetam [1]. | | Elderly volunteers with memory loss (n=35) | Pilot study; this compound vs. memory training vs. no intervention [1]. | Not specified in abstract; detailed protocol not available in results [1]. | Greater memory improvement compared to memory training and control groups [1]. | | Young & old healthy volunteers | Double-blind, RCT on scopolamine-induced amnesia [1]. | Single dose; specific dosage not detailed in results [1]. | Partially reduced memory loss caused by scopolamine [1]. |
This protocol is designed to evaluate the efficacy of this compound in promoting cognitive and neurological recovery post-TBI.
1. Objective: To determine the effects of chronic this compound administration on memory, learning, and neuropathological outcomes in a rodent TBI model induced by controlled cortical impact (CCI) or fluid percussion.
2. Experimental Groups:
3. Dosing & Administration:
4. Key Assessments:
The workflow for this protocol is outlined below.
This outlines a model for a human clinical trial based on a historical study design and recent trial approaches for similar nootropics.
1. Objective: To evaluate the safety and efficacy of this compound in improving cognitive function in adults with persistent cognitive impairment following mild Traumatic Brain Injury (mTBI).
2. Study Design:
3. Participants (Key Criteria):
4. Intervention:
5. Primary & Secondary Outcomes:
While preclinical and limited clinical data suggest this compound is a promising candidate for supporting brain injury recovery, its development status is ambiguous. It was previously designated an orphan drug for adjunct use with electroconvulsive therapy but was later abandoned [2]. Future research should focus on:
Pramiracetam (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a potent, fat-soluble racetam-derived nootropic compound first synthesized by Parke-Davis in the late 1970s. It is structurally characterized by the substitution of the amide group in piracetam with a dipropan-2-ylaminoethyl group, significantly enhancing its potency and bioavailability. This compound is documented to be up to 30 times more potent than its predecessor piracetam and has been investigated clinically for cognitive enhancement in conditions including age-related cognitive decline, dementia, and post-traumatic cognitive deficits [1]. While not FDA-approved for human consumption in the United States, it is available as a prescription drug in some European countries under brand names such as Pramistar and Neupramir and is used as an investigational compound in research settings worldwide [1] [2].
The compound's primary mechanism of action involves the enhancement of high-affinity choline uptake (HACU) in the hippocampus, a critical process for the synthesis of the neurotransmitter acetylcholine (ACh) [1]. Unlike some other psychoactive compounds, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems but exerts its effects primarily through cholinergic enhancement and increased nitric oxide (NO) activity in the brain [1]. The increased NO activity promotes cerebral vasodilation, thereby improving cerebral blood flow and delivery of oxygen and nutrients to brain cells [1]. Research has demonstrated that this compound administration can normalize abnormal brain wave patterns observed in aging models, specifically reducing dominant slow-wave activity and restoring rhythmical theta patterns associated with cognitive processing [3]. This unique combination of mechanisms makes this compound a valuable research tool for investigating cholinergic modulation of brain oscillations and cognitive processes.
Electroencephalography (EEG) provides a non-invasive method for quantifying drug effects on brain function. This compound administration has been shown to produce characteristic modifications in brain electrical activity, summarized in Table 1 below.
Table 1: this compound-Induced Modifications in Brain Electrical Activity
| Brain Rhythm | Frequency Range | This compound Effect | Brain Regions Affected | Functional Correlates |
|---|---|---|---|---|
| Delta | 0.5-4 Hz | Reduction in dominant slow-wave components [3] | Frontal cortex, Hippocampus [3] | Deep sleep, pathological slowing |
| Theta | 4-8 Hz | Restoration of rhythmic activity [3] | Hippocampus [3] | Memory, meditation, creative states |
| Alpha | 8-13 Hz | Increased activity [4] | Frontal cortex, Hippocampus [4] | Relaxed alertness, mental coordination |
| Beta | 13-30 Hz | Increased activity [4] | Frontal cortex [4] | Active thinking, focus, problem solving |
| Alpha/Beta1 | 8-20 Hz | Significant increase [5] | Left frontal cortex, Hippocampus [5] | Cognitive processing, attention |
Research in aged Fisher-344 rats has demonstrated that this compound sulfate effectively normalizes age-related EEG abnormalities, specifically reducing the dominant high-voltage slow-wave components that characterize the basal EEG profile of aged subjects in both the frontal cerebral cortex and dorsal hippocampus [3]. Furthermore, this compound restores hippocampal theta activity that is typically absent or greatly attenuated in aged rats, rhythmical activity that is consistently dominant in young awake subjects [3]. This theta rhythm restoration is particularly significant given its association with cognitive processes including memory encoding and retrieval. These EEG normalizing effects appear to follow a therapeutic window, as demonstrated across behavioral, gross EEG, and single neuron firing levels [4] [6].
This compound demonstrates distinct advantages over earlier racetam compounds in terms of efficacy and tolerance development, as summarized in Table 2.
Table 2: Comparative Analysis of this compound vs. Piracetam on EEG Parameters
| Parameter | This compound | Piracetam | Experimental Model |
|---|---|---|---|
| Potency | Up to 30x more potent [1] | Baseline potency [1] | Multiple animal models |
| EEG Normalization | Strong normalizing action [3] | Weak action [3] | Aged Fisher-344 rats |
| Tolerance Development | No significant tolerance reported [3] | Rapid tolerance development [3] | Repeated administration in rats |
| Theta Rhythm Restoration | Effective restoration [3] | Limited effect [3] | Aged rat hippocampus |
| Cortical Activation | Increased alpha/beta1 activity [5] | Increased alpha/beta1 activity [5] | Conscious rat model |
| NMDA Receptor Involvement | Not directly tested | Effects eliminated by CPP (NMDA antagonist) [5] | Conscious rat model |
Comparative studies indicate that while piracetam's EEG effects diminish with repeated administration, this compound maintains its efficacy without significant tolerance development [3]. This makes this compound particularly valuable for research requiring sustained cognitive enhancement. The differential effects on glutamatergic systems are noteworthy, with research indicating that piracetam's EEG effects are eliminated by the NMDA receptor antagonist CPP, while this compound's mechanisms appear to involve more complex cholinergic-nitrinergic pathways [5]. The therapeutic window for this compound has been empirically demonstrated across multiple measurement levels including learned behavior, gross EEG activity of the frontal cortex and hippocampus, and firing rates of single hippocampal neurons [4] [6].
3.1.1 Subject Preparation and Baseline Recording
3.1.2 Drug Administration Parameters
3.2.1 Signal Preprocessing
3.2.2 Quantitative EEG Analysis
3.2.3 Statistical Analysis
The following diagram illustrates the experimental workflow for assessing this compound's effects on EEG:
Figure 1: Experimental workflow for evaluating this compound's effects on EEG brain wave normalization
This compound exerts its EEG-normalizing effects through multiple complementary mechanisms that ultimately enhance synaptic efficiency and network synchronization. The primary mechanism involves enhancement of high-affinity choline uptake (HACU) in the hippocampus, increasing the availability of acetylcholine precursors and boosting ACh synthesis [1]. This cholinergic enhancement directly influences cortical excitability and rhythm generation, particularly in the theta and alpha ranges.
A second crucial mechanism involves the upregulation of nitric oxide (NO) synthase activity in the cerebral cortex, increasing nitric oxide production [1] [2]. Nitric oxide functions as a vasodilator, improving cerebral blood flow and delivery of oxygen and nutrients to brain cells. Additionally, NO acts as a neuromodulator, enhancing synaptic plasticity and neural communication efficiency. This mechanism may contribute to the improved cognitive performance and EEG normalization observed particularly in aged subjects with compromised cerebral circulation.
The restoration of theta rhythm in the hippocampus represents a particularly significant effect, as theta oscillations are integral to memory processes and cognitive integration. This compound's ability to restore this rhythm in aged rats with previously attenuated theta activity suggests a specific action on the neural generators of hippocampal theta, potentially through enhanced cholinergic transmission from the medial septum [3].
The following diagram illustrates the proposed signaling pathways through which this compound normalizes EEG activity:
Figure 2: Proposed signaling pathways for this compound-induced EEG normalization
The EEG normalization effects of this compound provide valuable biomarkers for cognitive drug development. Quantitative EEG parameters, particularly the restoration of theta rhythm and reduction of slow-wave dominance, can serve as objective, quantifiable measures of cognitive-enhancing properties in both preclinical and clinical phases [7]. The therapeutic window demonstrated for this compound across behavioral, EEG, and neuronal firing levels provides a model for comprehensive assessment of novel nootropic compounds [4] [6].
In early-phase clinical trials, this compound-induced EEG changes can provide evidence of target engagement when developed as a companion biomarker. Specifically, increased theta and alpha power following administration demonstrates direct CNS effects and can help establish dose-response relationships [7]. Furthermore, the differential effects of this compound compared to other racetams allow for mechanism-specific fingerprinting in proof-of-concept studies.
This compound serves as a valuable research tool for investigating the cholinergic basis of brain oscillations and their relationship to cognitive processes. By enhancing cholinergic transmission and selectively modulating specific frequency bands, researchers can establish causal relationships between particular oscillatory patterns and cognitive functions such as memory encoding, attention, and executive function.
The compound's particular efficacy in aged models makes it especially relevant for research on age-related cognitive decline and potential interventions. The ability to reverse the EEG slowing characteristic of aging provides both an investigative tool and a potential therapeutic approach. Research indicates that these EEG changes correlate with functional improvements in memory formation, retention, and recall [1] [3].
This compound represents a well-characterized research compound with significant effects on brain electrical activity, particularly in models of age-related cognitive decline. Its ability to normalize EEG patterns—specifically restoring theta rhythm and reducing pathological slow waves—provides researchers with both an investigative tool and a template for developing novel cognitive enhancers. The detailed protocols and analytical approaches outlined in these application notes provide a foundation for standardized assessment of this compound's effects across research settings. Future research directions should include further exploration of its effects on functional connectivity networks and combination therapies with other neuromodulatory approaches.
Pramiracetam is a nootropic agent belonging to the racetam family, reported to be significantly more potent than piracetam [1]. It is marketed in some European countries under brand names like Pramistar for memory and attention deficits in aging individuals with neurodegenerative and vascular dementias [2]. Its primary mechanisms of action are believed to include enhanced high-affinity choline uptake (HACU) in the hippocampus, increased acetylcholine synthesis, and improved cerebral blood flow via nitric oxide activity [1] [3] [4].
The concept of a combined protocol stems from the hypothesis of synergistic intervention: a pharmacological agent may enhance neuroplasticity, while targeted cognitive training provides the specific stimulus to direct this enhancement [5]. One clinical study on age-associated memory impairment (AAMI) demonstrated that the combination of a racetam drug (piracetam) and memory training was more effective than either intervention alone, especially in patients with lower baseline performance [5]. This application note extrapolates from these principles and available this compound data to propose a detailed combined protocol for research.
The table below summarizes key clinical findings relevant to designing a combined protocol. Most studies are small or focus on specific clinical populations, highlighting the need for more rigorous research.
| Study Population | Study Design | Dosage Regimen | Key Cognitive Findings | Relevance to Combined Protocol |
|---|---|---|---|---|
| Young males with cognitive deficits from head injury/anoxia [6] | Double-blind, placebo-controlled | 400 mg this compound sulphate, three times daily (TID) | Clinically significant improvements in memory, especially delayed recall; effects maintained post-treatment [6] | Provides a validated dosage for cognitive recovery; suggests sustained benefits. |
| Elderly volunteers with memory loss [4] | Pilot Study | Not Specified | Greater memory improvement with this compound vs. memory training alone [4] | Directly supports the potential superiority of a combined approach. |
| Healthy volunteers (Scopolamine-induced amnesia) [4] | Double-blind, randomized controlled trial | Not Specified | Partially reduced memory loss caused by scopolamine [4] | Demonstrates neuroprotective and memory-enhancing effects in a controlled model. |
This protocol is designed for a hypothetical clinical research setting involving human participants with age-associated memory impairment or mild cognitive decline.
Primary Outcome Measures:
The proposed synergistic effect between this compound and memory training can be visualized through its action on neuronal and cognitive mechanisms. The following diagram illustrates the hypothesized workflow:
The diagram above shows how this compound's pharmacological actions provide a optimized environment for the brain, while memory training actively engages and directs these resources toward strengthening specific memory circuits.
Existing preclinical and clinical data provide a rational basis for investigating a combined protocol of this compound and memory training. The proposed model, which leverages this compound's pro-cholinergic and neuroprotective effects to amplify training-induced neuroplasticity, holds significant promise. Future research following this structured application note can help generate high-quality evidence to validate this combined intervention for cognitive enhancement and rehabilitation.
Long-term potentiation (LTP) represents the most intensively studied form of synaptic plasticity in the vertebrate central nervous system and is widely considered the primary physiological model for understanding the cellular mechanisms underlying learning and memory processes [1]. First documented over 50 years ago, LTP refers to the activity-dependent persistent strengthening of synaptic connections between neurons following high-frequency stimulation [2]. This phenomenon exhibits several key properties that make it ideally suited as a neural substrate for memory, including input specificity, associativity, and persistence over time. The hippocampal formation, particularly the CA1 region, has served as the predominant model system for investigating LTP mechanisms due to its well-characterized trisynaptic circuit and established role in spatial and declarative memory formation [1] [3].
The discovery that calcium-permeable AMPA receptors (CP-AMPARs) can trigger synaptic plasticity independently of NMDA receptor activation under certain conditions has expanded our understanding of LTP induction mechanisms [1]. This finding is particularly relevant for understanding the potential mechanisms of cognitive-enhancing compounds, as it provides an alternative pathway for modulating synaptic strength. Additionally, research has revealed that distinct forms of LTP (LTP1, LTP2, LTP3) coexist over different temporal domains, with varying dependencies on protein kinase A (PKA) activation and protein synthesis [1]. This complexity highlights the multifaceted nature of synaptic strengthening and provides multiple potential targets for pharmacological intervention.
Pramiracetam belongs to the racetam class of compounds that exhibit nootropic properties – cognitive enhancing effects with potential applications in conditions characterized by memory impairment [4]. While previously approved in some Eastern European countries for cognitive disorders and investigated in the United States with orphan drug designation for Alzheimer's disease and cognitive restoration post-electroconvulsive therapy, its precise mechanisms of action remain incompletely characterized [4]. Evidence suggests it may function as a positive modulator of AMPA-type glutamate receptors and cholinergic systems, both critically involved in synaptic plasticity and learning mechanisms [5] [6]. Understanding how this compound influences LTP induction, maintenance, or expression could provide valuable insights for developing novel therapeutic approaches for cognitive disorders.
Current evidence suggests this compound may influence synaptic plasticity through multiple complementary mechanisms, potentially explaining its purported cognitive-enhancing properties. The table below summarizes key molecular targets and their proposed functional consequences:
Table 1: Proposed Molecular Targets of this compound and Functional Consequences
| Molecular Target | Proposed Action | Potential Functional Consequence | Supporting Evidence |
|---|---|---|---|
| Muscarinic M5 Receptor | Positive modulation | Enhanced cholinergic transmission; increased synaptic plasticity | Database indicated modulation [4] |
| AMPA Receptors | Positive allosteric modulation (inferred from structural analogs) | Enhanced excitatory synaptic transmission; facilitated LTP induction | Piracetam studies [5] |
| Cholinergic System | Enhanced choline acetyltransferase signaling; increased mAChR expression | Improved memory consolidation; increased neuronal activation | Analog studies [6] |
| Membrane Fluidity | Restoration of membrane properties (inferred from analogs) | Improved receptor function; enhanced signal transduction | Piracetam research [5] |
The cholinergic system appears to be particularly important for this compound's actions. Histopathological studies of related racetam compounds demonstrate that chronic administration induces significant changes in hippocampal cholinergic signaling, including increased choline acetyltransferase staining throughout the hippocampus and novel muscarinic acetylcholine receptor signals in the CA1 region [6]. These changes were associated with perivascular edema, suggesting that vasodilation might increase nutrient and oxygen influx, thereby supporting enhanced neuronal activity [6]. This vascular component represents a potentially important mechanism that warrants further investigation in the context of this compound specifically.
Diagram 1: Proposed signaling pathways for this compound in synaptic plasticity
Diagram 2: Experimental workflow for LTP studies
Table 2: Key Electrophysiological Parameters and Analytical Approaches
| Parameter | Measurement Method | Interpretation | Significance for this compound |
|---|---|---|---|
| fEPSP Slope | Initial slope of falling phase (mV/ms) | Synaptic strength | Enhanced LTP suggests potentiation of synaptic transmission |
| LTP Magnitude | % increase over baseline (typically 30-60 min post-induction) | Persistence of synaptic enhancement | Greater magnitude indicates stronger facilitation of plasticity |
| Paired-Pulse Ratio | EPSC2/EPSC1 amplitude ratio (50 ms interval) | Presynaptic release probability | Decreased PPR suggests enhanced release; unchanged suggests postsynaptic mechanism |
| AMPA/NMDA Ratio | AMPA EPSC at -70mV vs NMDA EPSC at +40mV | Relative receptor contribution | Increased ratio suggests enhanced AMPA receptor function |
| Coefficient of Variation | CV⁻² = mean²/variance | Locus of plasticity change | Increased CV⁻² suggests presynaptic change; unchanged suggests postsynaptic |
Table 3: Behavioral Paradigms and Corresponding Cognitive Measures
| Test | Primary Measures | Cognitive Process Assessed | Neural Substrate | Expected this compound Effect |
|---|---|---|---|---|
| Morris Water Maze | Escape latency; Target quadrant time; Platform crossings | Spatial learning & memory; Cognitive flexibility | Hippocampus; Prefrontal cortex | Reduced latency; Increased target preference |
| Passive Avoidance | Step-through latency (24h) | Aversive memory consolidation | Hippocampus; Amygdala | Increased retention latency |
| Novel Object Recognition | Discrimination index [(N-F)/(N+F)] | Recognition memory; Perceptual learning | Perirhinal cortex; Hippocampus | Enhanced discrimination at longer delays |
Despite the established role of LTP in learning and the proposed cognitive-enhancing effects of this compound, significant knowledge gaps exist regarding their interconnection. Future research should prioritize:
The ongoing development of novel AMPA receptor potentiators with improved efficacy and safety profiles underscores the continued therapeutic potential of this mechanism [7]. Future studies examining this compound's effects on the interplay between LTP and LTD in enabling precise memory representations [3] will provide a more comprehensive understanding of its potential cognitive benefits.
Pramiracetam's cognitive effects are linked to several key mechanisms supported by animal studies.
The table below summarizes the key evidence from rat model studies:
| Study Focus | Model/Method | This compound Dose & Administration | Key Findings |
|---|---|---|---|
| Object Recognition Memory [4] | One-trial object recognition test in rats. Measures time spent exploring a novel object vs. a familiar one after a 24-hour retention interval. | 30 mg/kg, administered intraperitoneally (i.p.) 30 minutes before the acquisition trial. | Significantly improved recognition memory retention after a 24-hour interval. No change in overall exploratory behavior. |
| Nitric Oxide Synthase Activity [3] | Measurement of NOS activity and mRNA expression in the hippocampus and cerebral cortex of rats. | 300 mg/kg, administered intraperitoneally (i.p.). | ~20% increase in NOS activity in the cerebral cortex. No significant change in hippocampal NOS activity or NOS mRNA expression in either region. |
| Long-term Memory & Learning [1] | Study on long-term memory and learning ability in rats. | Administered for seven weeks (specific dose not mentioned in excerpt). | Increased long-term memory and learning ability. |
The following protocol is adapted from the 1989 study that successfully demonstrated this compound's efficacy in improving recognition memory in rats [4]. This test is ideal for neurobiological studies as it relies on spontaneous exploratory behavior without reinforcement or rule learning.
1. Experimental Animals
2. Drug Preparation and Administration
3. Behavioral Testing Procedure The test is conducted over three days in an open-field arena.
4. Data Analysis
The following diagrams, generated with Graphviz, illustrate the experimental workflow and the proposed primary and secondary mechanisms of this compound.
Diagram 1: Experimental Workflow for Novel Object Recognition Testing
This diagram outlines the timeline and key procedures for assessing memory in rats.
Diagram 2: Proposed Mechanisms of this compound in the Rat Brain
This diagram summarizes the key neurobiological mechanisms underlying this compound's effects on memory.
Prolyl endopeptidase (PREP) is a serine protease that cleaves peptide bonds at the C-terminal of proline residues in peptides and proteins [1]. Inhibition of PREP is a recognized mechanism of action for several nootropic compounds, including this compound [2] [3].
The table below summarizes quantitative data for this compound and other potent PREP inhibitors from the foundational study.
| Compound Name | In Vitro Ki Value | In Vivo Efficacy (Dose) | Key Findings |
|---|---|---|---|
| This compound | nM - μM range [2] | Effective in anti-amnesic test [2] | Specific inhibitor of PREP [2] [3] |
| Z-Pro-prolinal | 5 nM [2] | 50-70% inhibition in various rat organs (1 μmol/animal, i.p.) [2] | Most effective inhibitor in vitro and in vivo [2] |
| Z-Val-prolinal | nM range [2] | Effective in anti-amnesic test [2] | Specific inhibitor of PREP [2] |
| Z-Gly-Pro-CH2Cl | nM range [2] | Effective in anti-amnesic test [2] | Specific inhibitor of PREP [2] |
| Boc-Pro-prolinal | nM range [2] | Information not specified in study | Specific inhibitor of PREP [2] |
| Aniracetam | nM - μM range [2] | Information not specified in study | Specific inhibitor of PREP [2] |
Here is a detailed methodology for evaluating PREP inhibition, based on standard biochemical approaches and the cited research [2] [1].
The following diagram outlines the key steps for evaluating PREP inhibitors from in vitro to in vivo stages.
This diagram illustrates the proposed mechanism by which this compound and other PREP inhibitors exert anti-amnesic effects.
The table below summarizes the key chemical identifiers and physical properties of this compound as reported in the literature [1].
| Property | Description / Value |
|---|---|
| CAS Number | 68497-62-1 [1] [2] [3] |
| Molecular Formula | C14H27N3O2 [1] [4] |
| Molecular Weight | 269.38 g/mol [1] |
| Melting Point | 47-48 °C [1] |
| Form | White to beige powder [1] |
| pKa | 14.76 ± 0.46 (Predicted) [1] |
This compound is a fat-soluble compound [5]. The following table details its solubility in various solvents based on available data.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Soluble (10 mg/mL, clear solution) [1] | |
| Fat-based Solvents | Soluble | As a fat-soluble compound, absorption is improved when taken with a dietary fat source [5] [6]. It does not dissolve well in nonfat liquids [6]. |
| Ethanol | Information Missing | Used in purification processes [7]. Exact solubility data not found. |
| Dichloromethane | Information Missing | Used as a reaction medium in synthesis [7]. Exact solubility data not found. |
The following detailed synthesis protocol is adapted from a patented preparation method for this compound sulfate (CN104341333A) [7]. This method emphasizes the use of a water-organic solvent system to improve efficiency and reduce environmental impact.
Key Advantages of this Method:
The synthesis is a two-step process:
The workflow for this synthesis is as follows:
Step 1: Ammonolysis Reaction
Step 2: Phase Separation and Solvent Switch
Step 3: Salification to Form this compound Sulfate
Step 4: Isolation and Purification
This compound's primary mechanism is understood to be the enhancement of high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory [5] [6]. This is distinct from directly binding to major neurotransmitter receptors.
The following diagram illustrates this cholinergic pathway and other hypothesized mechanisms:
Based on this mechanism, key research applications for this compound include:
This compound is a synthetic nootropic compound belonging to the racetam family of cognitive-enhancing agents, first developed by Parke-Davis in the late 1970s. This lipophilic compound is chemically designated as N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide and is structurally characterized by a dipropan-2-ylaminoethyl group substitution that enhances its potency and blood-brain barrier penetration compared to earlier racetams like piracetam. [1] [2]
Originally investigated for cognitive impairment in Alzheimer's disease and other dementias, this compound has demonstrated potent cognitive-enhancing properties in preclinical models, showing approximately 30-times greater potency than piracetam in some assays. [1] While it has been approved in some European countries under brand names including Pramistar, Neupramir, and Remen for cognitive disorders, in the United States it is classified as an unapproved pharmaceutical and is typically available only as a "research compound." [1] [3] [4] This comprehensive research synthesis provides technical protocols and analytical frameworks for investigating this compound's mechanisms and potential applications in neurological disorders.
Table 1: Fundamental Chemical and Pharmacological Properties of this compound
| Property | Specification |
|---|---|
| Chemical Formula | C14H27N3O2 |
| Molecular Weight | 269.389 g/mol |
| CAS Registry Number | 68497-62-1 |
| Chemical Structure | Pyrrolidone derivative with diisopropylaminoethyl side chain |
| Solubility | Lipid-soluble; poor water solubility |
| Bioavailability | Approximately 90% |
| Protein Binding | Not fully characterized |
| Metabolism | Not extensively studied; likely minimal hepatic transformation |
| Primary Excretion | Renal (as unchanged compound) |
This compound exhibits high lipid solubility, which facilitates its efficient crossing of the blood-brain barrier but necessitates administration with lipid carriers for optimal absorption. [1] [2] The compound demonstrates exceptional stability across various pH conditions and environmental stressors, with degradation primarily occurring only under alkaline conditions. [5] Its chemical stability profile makes it suitable for various formulation approaches, though compatibility with specific excipients must be verified through preformulation studies.
This compound's pharmacological profile is characterized by several distinctive features:
This compound exerts its cognitive-enhancing effects through multiple complementary mechanisms that primarily target neurotransmitter systems and cerebral metabolism. The compound's effects are mediated through several well-established pathways:
Figure 1: Comprehensive Signaling Pathways of this compound Action
The primary mechanism of this compound involves potentiation of the cholinergic system through several distinct actions:
This compound significantly influences cerebral blood flow through nitric oxide-dependent mechanisms:
Beyond its acute cognitive effects, this compound demonstrates several neuroprotective properties:
Table 2: Summary of Key Preclinical Findings for this compound
| Study Type | Model System | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Memory Retention | Rat one-trial test | Not specified | Significant improvement in retention lasting 24 hours | [1] |
| NOS Activation | Rat cortical homogenates | 100-300 mg/kg (i.p.) | 20% increase in cortical NOS activity at 300 mg/kg; 40% increase with LiCl co-administration | [6] |
| Brain Wave Normalization | Aged Fisher-344 rats | Not specified | Normalized abnormal EEG profiles; restored theta wave activity | [1] |
| Cholinergic Effects | Rat hippocampal tissue | Not specified | Significant increase in high-affinity choline uptake (HACU) | [1] |
| Neuroprotection | Astrocyte cultures | 10 μM | Prevented psychostimulant-induced SIRT expression changes | [7] |
Objective: To evaluate the effects of this compound on nitric oxide synthase activity in rodent cerebral cortex.
Materials:
Methodology:
Animal Grouping and Dosing:
Tissue Preparation:
NOS Activity Assay:
Data Analysis:
Expected Outcomes: this compound at 300 mg/kg should produce approximately 20% increase in cortical NOS activity without affecting hippocampal NOS. LiCl pretreated animals may show enhanced response (up to 40% increase). [6]
Objective: To assess this compound's effects on memory consolidation and retention using a one-trial learning paradigm.
Materials:
Methodology:
Key Parameters: Dose-response relationship, duration of effect, specificity to memory processes. [1]
This compound occupies a complex regulatory position across different jurisdictions:
Comprehensive toxicological data for this compound remains limited, though available evidence suggests:
Based on existing mechanistic and preclinical evidence, this compound research may focus on several therapeutic areas:
Current this compound research faces several significant limitations:
Figure 2: Integrated Research Workflow for this compound Investigation
Objective: To develop stable this compound formulations and assess compatibility with excipients.
Materials:
Methodology:
Preformulation Screening:
Formulation Development:
Stability Assessment:
Analytical Methods:
This compound represents a potent cognitive-enhancing agent with a distinctive multi-mechanistic profile centered on cholinergic enhancement, nitric oxide-mediated cerebrovascular effects, and potential neuroprotective properties. While substantial preclinical evidence supports its potential therapeutic applications, methodological rigor in experimental design remains essential to advance understanding of this compound. Researchers should prioritize well-controlled studies addressing significant gaps in mechanistic understanding, clinical efficacy, and long-term safety profiles. The protocols and analytical frameworks provided in this synthesis offer comprehensive guidance for systematic investigation of this compound's properties and potential applications in neurological disorders and cognitive enhancement.
The table below summarizes quantitative solubility data for this compound in various solvents, which is fundamental for planning experimental protocols [1].
| Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |
|---|---|---|---|
| Oil (e.g., Safflower/Olive) | 85°C | 4500 | Forms a colloid upon cooling to room temperature [1]. |
| Absolute Ethanol | 23.3°C | 851 | Demonstrates significant solubility at room temperature [1]. |
| Propylene Glycol | 23.3°C | 22.9 | Shows limited solubility [1]. |
| Water | 23.3°C | 5.2 | Very low solubility in aqueous solutions [1]. |
| Oil (e.g., Safflower/Olive) | 23.3°C | <10 | Negligible solubility in fats at room temperature [1]. |
Here are detailed methodologies for the key approaches to solubilizing this compound, derived from the scientific context of the provided data.
This method is directly supported by this compound's characterization as a fat-soluble compound and its high solubility in heated oil [2] [3] [1].
Workflow Overview:
Procedure:
This protocol utilizes this compound's significant solubility in absolute ethanol at room temperature, which was measured at 851 mg/mL [1].
Workflow Overview:
Procedure:
For more sophisticated drug delivery applications, the scientific literature suggests advanced nanocarrier systems to enhance the solubility and bioavailability of challenging drugs like racetams.
Q1: Is this compound water-soluble? While often described as fat-soluble, experimental data shows it has very low but measurable solubility in water at approximately 5.2 mg/mL at room temperature [1]. Anecdotal user reports also confirm it dissolves easily in small amounts of water [6]. However, for optimal absorption and efficacy, administration with a fat source is strongly recommended.
Q2: Why is my this compound mixture cloudy after using the heated oil method? This is expected. The resulting colloidal dispersion is normal and indicates a successful formulation. The cloudiness is due to the fine dispersion of the drug within the oil after it falls out of solution upon cooling [1].
Q3: What is the recommended daily dosage for experimental use? Commonly cited dosages in research contexts range from 250 mg to 400 mg, taken up to three times daily, yielding a total daily intake between 750 mg and 1200 mg [2] [1]. It is advised to start at the lower end of this range.
The table below consolidates key pharmacokinetic parameters from human studies for experimental design reference.
| Parameter | Findings from Clinical Studies | Citations |
|---|---|---|
| Time to Peak Plasma Concentration (T~max~) | 2 - 3 hours post-administration. | [1] |
| Elimination Half-Life (T~1/2~) | 4.5 - 6.5 hours (high inter-individual variability reported, range of 2-8 hours). | [2] [1] |
| Total Daily Dosage in Studies | 1200 mg, typically divided as 400 mg three times daily or 600 mg twice daily. | [3] [4] [5] |
| Effect Duration (Anecdotal) | Approximately 4 to 7 hours per dose. | [3] [4] |
| Absorption Rate Consideration | Absorption is faster from a solution than from a tablet formulation. | [2] |
For your experimental protocols, consider these administration schedules derived from clinical research.
Optimal Timing & Splitting Doses To maintain stable plasma levels, a total daily dose of 1200 mg can be split. You can administer 400 mg at 8:00, 13:00, and 18:00 or 600 mg at 8:00 and 14:00 [3] [4] [5]. The twice-daily regimen may improve subject compliance.
Administration with Food this compound is fat-soluble [3] [6] [5]. For optimal absorption, administer doses with a food-containing fats, such as a standard breakfast or lunch. A low-fat or fasted state may reduce bioavailability.
This diagram illustrates the primary known and hypothesized mechanisms of this compound, which underpin the recommended protocols.
Key experimental factors to consider based on its mechanism:
Q: What is the evidence base for this compound's effects in humans? A: Clinical studies have primarily investigated its effects on individuals with conditions like age-related memory impairment, cognitive deficits from brain injury, or dementia [3] [6] [5]. Data on its cognitive effects in fully healthy young adults is more limited.
Q: How should this compound powder be administered in animal or human studies? A: Due to its fat solubility and poor water solubility, this compound powder should not be mixed solely with water [5]. For accurate dosing and absorption, suspend or dissolve it in a suitable lipid vehicle for your model system.
Q: Are there any known drug interactions? A: One rodent study noted that pretreatment with Lithium Chloride (LiCl) potentiated the effect of this compound on cortical nitric oxide synthase activity [7]. A comprehensive clinical interaction profile is not fully established.
The pharmacokinetic data is primarily from older studies. For the most current regulatory and safety information, please consult official resources and conduct a thorough literature review for your specific research context.
For researchers designing studies involving pramiracetam, here are key considerations and methodologies based on preclinical and clinical models.
1. Dosing and Administration
2. Reference Experimental Models
The table below outlines potential issues and research considerations related to this compound use.
| Scenario | Issue | Recommended Action |
|---|---|---|
| Headaches | Occurs in some subjects, often attributed to high choline demand depleting reserves [1]. | Introduce a choline source (e.g., Alpha-GPC, Citicoline). Consider adjusting the this compound-to-choline ratio [1] [2]. |
| Variable Response | Significant individual differences in cognitive effects are common in nootropic research [7]. | Systematically adjust dosage and choline source in controlled conditions. Account for factors like diet, age, and baseline cognitive function. |
| Minimal Cognitive Effects | Subject reports no noticeable improvement. | Verify dosage, administration with fats, and source purity. Consider using more sensitive, task-specific cognitive assays rather than subjective reports. |
The following diagram illustrates the cholinergic mechanism of this compound and the rationale for choline supplementation, based on described research.
Understanding pramiracetam's proposed mechanisms is crucial for designing dose-response experiments. The compound's effects are not attributed to a single receptor but rather to several indirect actions in the brain.
The table below summarizes the key mechanisms supported by scientific literature:
| Proposed Mechanism | Biological Effect | Experimental Evidence & Notes |
|---|---|---|
| Increased High-Affinity Choline Uptake (HACU) [1] [2] | Boosts acetylcholine synthesis and availability in the hippocampus, supporting memory and learning [1]. | Considered a primary mechanism. Animal studies show a 30-37% increase in choline uptake [2]. |
| Modulation of Muscarinic M5 Receptor [3] | Listed as a primary molecular target, though the exact effect is not specified [3]. | Based on database information; specific pharmacological action (e.g., agonist/antagonist) is not detailed. |
| Increased Nitric Oxide (NO) Production [1] [2] | Enhances cerebral blood flow, improving oxygen and nutrient delivery to brain cells [1]. | Animal studies suggest this mechanism improves cerebral circulation [2]. |
| Potentiation of AMPA Receptor Signaling (Related Racetams) [4] | Enhances fast synaptic transmission mediated by glutamate, which is crucial for synaptic plasticity and LTP [4]. | Evidence is from studies on structurally related compounds (e.g., BRS-015), not this compound itself [4]. |
The following diagram illustrates the logical relationship between these proposed mechanisms and the resulting physiological and cognitive effects.
The table below consolidates the limited dosage information available from human studies. This can serve as a starting point for defining your experimental dose ranges.
| Context / Population | Dosage Regimen | Key Findings / Note |
|---|---|---|
| General Nootropic Use [1] | 250–400 mg, up to 3 times daily. | A common dosage cited for cognitive enhancement. Should be taken with a fat source for absorption [1]. |
| Alzheimer's Disease Trial [5] | Doses up to 4,000 mg daily. | Study concluded that these doses were unlikely to confer symptomatic benefit. The study noted an inverted U-shaped dose-response curve [5]. |
| Pharmacokinetic Study [2] [6] | Single doses of 400, 800, 1,200, and 1,600 mg. | Peak plasma concentrations were reached between 2–3 hours post-administration. This study did not assess efficacy [2] [6]. |
| Brain Injury / Memory Impairment [2] | 1,200 mg daily, divided as 2x600 mg or 3x400 mg. | Reported improvements in some small studies, but evidence is limited [2]. |
Q1: What is the most critical factor to consider when designing a this compound dose-response experiment? A1: The inverted U-shaped dose-response curve is paramount [5]. This means that efficacy increases with dose only up to an optimal point, after which it declines. Simply testing higher and higher doses is likely to be ineffective. Your experimental design must include a wide range of doses to accurately identify this peak.
Q2: Why is the administration vehicle important for in vivo studies? A2: this compound is fat-soluble [1]. Its absorption is significantly improved when administered with a lipid vehicle. Using an inappropriate vehicle like plain water could lead to low and variable bioavailability, confounding your dose-response results.
Q3: Should choline sources be supplemented in our animal models? A3: It is a common recommendation in the nootropics community. The rationale is that since this compound is thought to increase acetylcholine utilization, it may deplete choline reserves [1] [2]. While direct evidence is limited, controlling for choline levels (e.g., with a standardized diet or considering supplementation with alpha-GPC) could reduce variability in responses.
Q4: The clinical evidence for this compound seems weak. How should we manage expectations? A4: Your observation is correct. A clinical trial in Alzheimer's patients showed minimal benefit [5], and a recent meta-analysis of its parent compound, piracetam, also concluded a lack of significant cognitive effects [7]. Furthermore, the U.S. FDA has not approved this compound for any medical use [2]. It is essential to base your research hypotheses on the limited pre-clinical data available and acknowledge the clinical evidence gap.
For a proper dose-response study, the following workflow is recommended. This chart outlines the key stages from initial planning to data interpretation, incorporating the critical troubleshooting points mentioned above.
I hope this structured technical information provides a solid foundation for your support center. The lack of explicit dose-response parameters in the literature underscores the need for careful, well-controlled experimental design in this area.
Pramiracetam is a fat-soluble synthetic compound derived from Piracetam, belonging to the racetam family of nootropics. It was developed in the 1970s and is noted for being significantly more potent than Piracetam [1] [2] [3]. Its primary mechanisms of action, while not fully elucidated, are believed to involve:
The diagram below summarizes the primary hypothesized signaling pathways of this compound in the brain:
Available studies report that this compound is generally well-tolerated. One randomized control trial in 12 healthy volunteers reported no adverse side-effects at single doses from 400 to 1,600 mg [1]. Another study noted it was safe even at doses as high as 4,000 mg in Alzheimer's patients [6]. However, infrequent and typically minor side effects have been reported anecdotally and in some study contexts.
The table below summarizes the potential adverse effects and proposed management protocols based on current information.
| Reported Side Effect | Proposed Underlying Mechanism | Evidence Context & Frequency | Recommended Management & Mitigation Protocol |
|---|---|---|---|
| Headache | Depletion of choline reserves in the brain due to increased ACh synthesis [1] [2] [3]. | Anecdotal reports from user communities [3] [6]. | Coadministration with a choline source (e.g., Alpha-GPC, Citicoline) [1] [3] [6]. Ensure adequate hydration. |
| Gastrointestinal Distress (e.g., nausea) | Direct irritation or individual sensitivity. | Anecdotal reports; considered infrequent and transitory [3]. | Administer with food. Divide the total daily dosage into smaller, more frequent doses. |
| Nervous System Effects (e.g., nervousness, agitation, insomnia) | Potential over-stimulation from increased cholinergic and cerebral activity. | Anecdotal reports; considered infrequent and transitory [3]. | Reduce dosage. Avoid dosing in the evening. Re-evaluate caffeine intake. |
| Fatigue/Lethargy | Post-stimulation "crash" or individual neurochemical response. | Anecdotal reports; less common [3]. | Similar management as for over-stimulation: dosage reduction and schedule review. |
For research purposes, human studies have typically used a total daily dose of 1,200 mg, divided into two 600 mg or three 400 mg doses administered throughout the day [1] [3] [6]. It is considered good practice to start at the lower end of the effective dose range.
Critical knowledge gaps exist regarding this compound's safety profile. There is a notable lack of data on long-term toxicity, teratogenic effects, and comprehensive drug interaction profiles [1]. Key precautions for researchers include:
Q1: A research subject reports a headache after this compound administration. What is the first-line investigation and action?
Q2: Are there any known drug interactions that require caution in a clinical trial setting?
Q3: What is the recommended storage condition for this compound powder in a laboratory?
Q4: Our study involves long-term administration. What parameters should be monitored?
The experimental evidence for this compound suggests a favorable tolerability profile in the short term. However, the management of side effects relies heavily on mechanistic reasoning and anecdotal reports due to a lack of robust, large-scale clinical studies. Researchers should proceed with caution, implement all recommended monitoring, and contribute to the scientific literature by publishing safety and efficacy outcomes.
The table below summarizes the fundamental chemical and purchasing information for pramiracetam to aid in compound identification and selection.
| Property | Specification |
|---|---|
| CAS Number | 68497-62-1 [1] [2] [3] |
| Molecular Formula | C₁₄H₂₇N₃O₂ [4] [1] [2] |
| Molecular Weight | 269.39 g/mol [4] [1] [2] |
| Chemical Name | N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [2] |
| Appearance | White to almost white powder to crystal [1] |
| Purity (HPLC) | >98.0% (as reported by one supplier) [1] |
| Melting Point | 45.0 to 49.0 °C [1] |
| Storage | Room temperature, in a cool and dark place (<15°C); desiccate at -20°C recommended by another source [1] [3] |
For reliable results, analytical methods must be rigorously validated. Here is an overview of critical validation parameters and a detailed protocol for HPLC analysis.
According to ICH guidelines, the following parameters must be demonstrated for a validated HPLC method [5]:
This protocol outlines the core steps for validating an HPLC method suitable for quantifying this compound.
Materials:
Procedure:
Q1: The Certificate of Analysis for my this compound states it has a water content of 10-14%. Is this normal? A: Yes, this can be normal. Some commercial supplies of this compound are sold as hydrates. One supplier explicitly notes that their product was previously labeled as a hydrate and that the water content is considered an impurity in their purity calculations. The product's quality and potency are calculated based on the anhydrous substance [1].
Q2: My this compound sample appears as an oily liquid or has a low melting point. Is it degrading? A: Not necessarily. This compound has a relatively low melting point, reported between 45.0 to 49.0 °C and 47 °C in supplier data [1]. It may appear as an oil under room temperature conditions, especially if it is warm. Store the product as recommended in a cool, dark place, potentially even at or below 15°C, or desiccated at -20°C [1] [3].
Q3: How should I prepare a stock solution of this compound for in-vitro studies? A: this compound is highly soluble in DMSO. A common practice is to prepare a concentrated stock solution (e.g., 100 mg/mL) in DMSO, which can be stored below -20°C for several months. For use, warm the frozen stock to room temperature and dilute to the desired working concentration in your assay buffer [3].
Q4: The experimental results for my this compound study are inconsistent. What could be the issue? A: Inconsistencies can arise from several sources:
This compound is a nootropic agent of the racetam family, synthesized from piracetam but reported to be more potent [4] [3]. While its mechanism of action is not fully understood, it shows affinity for the muscarinic acetylcholine receptor M5 as a modulator, which may contribute to its cognitive effects [2]. It has been investigated for memory and attention deficits in aging and neurodegenerative conditions, though clinical trials have shown mixed results [4] [2].
The ability of this compound to cross the BBB is supported by its physicochemical properties and observed mechanisms of action, though direct quantitative human permeability data is limited.
Table 1: Evidence for this compound's BBB Penetration
| Evidence Type | Key Finding / Property | Experimental Context / Relevance |
|---|---|---|
| Physicochemical Properties [1] [2] | High fat-solubility; Molecular weight: 254.35 g/mol [1] | Fat-solubility and MW < 400 Da are key factors for passive diffusion across BBB via transcellular transport [2]. |
| Observed Mechanism [1] | Increases nitric oxide (NO) activity in the brain [1] | Increased brain NO activity implies the compound must first cross the BBB to exert this effect [1]. |
| In Silico Prediction [3] | Favorable log BB predicted for analogous structures [3] | Retention time on specific RP-HPLC systems with an embedded amide moiety can model BBB penetration; predicts racetam analogs can cross [3]. |
For investigational compounds, researchers use established in vitro and in silico models to predict BBB permeability.
Table 2: Models for Assessing BBB Permeability
| Model | Description | Application & Consideration |
|---|---|---|
| Caco-2 Cell Line [4] [5] | Human colon carcinoma cell line that differentiates into a monolayer with enterocyte-like properties. | Widely used as an in vitro model of intestinal absorption; validation with model drugs is required for permeability rank-order assessment [4]. |
| RP-HPLC with Embedded Amide Moiety [3] | Chromatographic system that can mimic hydrogen-bonding capacity and lipophilicity relevant for BBB penetration. | Used as an in vitro surrogate for the BBB; retention time (log k') can be correlated with log BB (brain/blood concentration ratio) [3]. |
Q1: What is the primary mechanism allowing this compound to cross the BBB? While not definitively proven for this compound itself, the consensus based on its properties is passive diffusion via transcellular transport. Its high fat-solubility enables it to dissolve into and diffuse through the lipid membranes of the brain's endothelial cells [1] [2].
Q2: Does this compound enhance the penetration of other compounds across the BBB? Current evidence does not suggest this compound acts as a BBB permeation enhancer for other drugs. Its documented activity in increasing cerebral blood flow is through enhanced nitric oxide activity, a physiological mechanism distinct from directly disrupting the BBB's integrity [1].
Q3: What are critical factors for standardizing Caco-2 permeability assays? Key factors include culture conditions, passage number, and differentiation status. The Caco-2 line is heterogeneous, and these variables can significantly alter the expression of transporters, tight junction proteins, and the resulting permeability coefficients. The monolayer must be validated using model drugs of high, moderate, and low permeability before testing novel compounds [4] [5].
Challenge: High variability in permeability coefficients across experiments.
Challenge: Translating promising in vitro permeability data to in vivo efficacy.
The diagram below outlines a logical workflow for assessing a compound's BBB penetration potential using complementary models.
Understanding Pramiracetam's mechanisms is crucial for identifying confounding variables in your experiments. The table below summarizes its key reported mechanisms, which are primary targets for measuring efficacy.
| Mechanism | Description & Experimental Significance |
|---|---|
| High-Affinity Choline Uptake (HACU) | Increases acetylcholine synthesis in hippocampus [1] [2] [3]. Key for memory/learning experiments; measure acetylcholine levels or choline uptake. |
| Enhanced Cerebral Blood Flow | Increases nitric oxide activity, acting as a vascular dilator [1] [3]. Confounding factor: improved nutrient/O2 delivery alone may enhance cognition. |
| Modulation of Neurotransmission | Positive allosteric modulation of AMPA receptors [4]. Enhances synaptic transmission and LTP [4]. Measure synaptic plasticity (e.g., LTP/LTD) in models. |
| Neuronal Membrane Fluidity | Suggested to increase fluidity of neuronal membranes, potentially enhancing signaling efficiency [3]. Difficult to measure in vivo; a potential hidden variable. |
To better visualize the interplay of these mechanisms and their relationship to measurable cognitive outcomes, the following diagram maps the proposed pathways.
When designing or troubleshooting experiments, careful attention to protocol details is essential. The following table outlines common methodologies and associated confounding factors.
| Experimental Area | Protocol Consideration | Potential Confounding Factor |
|---|---|---|
| General Dosage & Administration | Typical dose: 250-400 mg, up to 3x/day [1]. Human study: 1200 mg/day (as 2x600 mg or 3x400 mg) [2]. | Fat Solubility: Must be administered with a fat source (e.g., MCT oil) for absorption [1]. Without this, bioavailability plummets. |
| Form: Powder vs. Capsule vs. Tablet. Powder/capsules may have faster absorption than tablets [2]. | Inconsistent results between studies may stem from formulation differences, not the compound's efficacy. | |
| Choline Depletion | This compound use may deplete the body's choline supply [1] [2]. | Choline Cofactor: Depletion can lead to headaches or diminished effects. Many researchers/administer a choline source (e.g., Alpha-GPC, Citicoline) [1] [2]. |
| Behavioral Models (Memory) | Scopolamine-Induced Amnesia: this compound has been shown to partially reduce memory loss from scopolamine [2]. | Model measures specific cholinergic disruption. Effects may not fully translate to other memory models or age-related decline. |
| Electroshock/Trauma Models: Pre-treatment prevented some memory loss in electric shock models [2]. Used for recovery from traumatic brain injury [1] [2]. | The strong neuroprotective effect in injury models may overpower subtler cognitive enhancement signals in healthy subjects. | |
| In Vitro & Electrophysiology | Hippocampal Slice Studies: Compound BRS-015 (a pyrrolidone analogue) enhanced AMPA receptor-mediated signaling and facilitated LTP induction [4]. | Synaptic Specificity: Effects can be synapse-specific. Findings from mossy fiber-CA3 pathways may not hold for other brain regions. |
The workflow for a pre-clinical in vivo study involves several critical stages where confounds can be introduced, as shown in the diagram below.
Based on the analysis, here are the most critical factors to control for in your studies:
The table below summarizes the key mechanisms and available evidence related to this compound tolerance development.
| Mechanism / Aspect | Evidence & Findings | Source of Evidence |
|---|---|---|
| High-Affinity Choline Uptake (HACU) | This compound significantly increases HACU in the hippocampus, boosting acetylcholine synthesis and availability [1]. | Animal studies [1] |
| General Racetam Tolerance | "Tolerance to many of the effects of this compound develops with prolonged and repeated use" [2]. | Anecdotal reports & community psychonaut data [2] |
| Tolerance Development Timeline | Tolerance reduction: 3-7 days for half, return to baseline: 1-2 weeks after cessation [2]. | Anecdotal reports & community psychonaut data [2] |
| Cross-Tolerance | This compound presents cross-tolerance with other racetams (e.g., Piracetam, Aniracetam) [2]. | Anecdotal reports & community psychonaut data [2] |
Based on the proposed mechanisms, the potential pathway to tolerance can be visualized as a cycle. The following diagram outlines this theoretical framework, which is extrapolated from known pharmacology and user reports.
For researchers aiming to study this compound tolerance in a pre-clinical model, the following protocol provides a detailed methodology.
1. Research Question: Does chronic administration of this compound lead to tolerance to its cognitive-enhancing effects in a rodent model?
2. Experimental Animals:
3. Drug Administration:
4. Behavioral Cognitive Testing:
5. Biochemical & Molecular Analysis (Post-Sacrifice):
6. Data Analysis:
Q1: What is the half-life of this compound tolerance in human users? Based on community-reported data, the tolerance to this compound's effects reduces by half after 3 to 7 days of cessation and returns to baseline within 1 to 2 weeks [2]. Note that this is not derived from controlled clinical studies.
Q2: Does cross-tolerance occur between this compound and other racetams? Yes, user reports suggest that this compound presents cross-tolerance with all racetam nootropics. This means that after consuming this compound, the effects of other racetams like aniracetam or piracetam may be reduced [2].
Q3: Are there any known molecular mechanisms that could explain this compound tolerance? While not directly proven for this compound, the leading hypothesis involves neuro-adaptation in the cholinergic system. Chronic enhancement of high-affinity choline uptake (HACU) and acetylcholine signaling could potentially lead to a compensatory downregulation of cholinergic receptors or other components of the pathway to maintain homeostasis [1] [5]. Research on Piracetam also shows it modulates AMPA receptors and BDNF expression, and changes in these systems with chronic use could contribute to tolerance [3].
Q4: What are the recommended strategies to manage or prevent tolerance in a clinical trial setting? Based on general nootropic pharmacology, the primary strategy is drug cycling. This involves scheduling periods of drug cessation (e.g., weekends or one week off per month) to allow neurotransmitter systems to reset, potentially leveraging the 1-2 week baseline recovery period reported anecdotally [2]. Another reported approach is to pair this compound with a choline source (e.g., Alpha-GPC or CDP-choline) to potentially support the cholinergic system and mitigate tolerance related to choline depletion [1].
The following table summarizes essential quantitative data for this compound, which is fundamental for experimental planning.
| Property | Value / Characterization | Experimental Context & Notes |
|---|---|---|
| Solubility | Fat-soluble [1] [2] [3] | Must be taken with a healthy fat source for absorption [1]. |
| Solubility in Oil (85°C) | ~4500 mg/ml [3] | Tested in 95/5 Safflower/Olive Oil mixture. Returns to a colloid at room temperature [3]. |
| Solubility in Water (23.3°C) | 5.2 mg/ml [3] | Confirms very low aqueous solubility. |
| Solubility in Absolute Ethanol (23.3°C) | 851 mg/ml [3] | Higher than in water, but lower than in heated oil. |
| Bioavailability | Highly bioavailable [1] | Crosses the blood-brain barrier easily. |
| Time to Peak Concentration | Within 30 minutes [2] | Rapid absorption. |
| Elimination Half-Life | 4.5 - 6.5 hours [2] | Moderately long half-life. |
Based on its solubility profile, here is a recommended protocol for administering this compound in animal studies.
Q1: Our analytical results for this compound concentration in plasma are highly variable. What could be the cause?
Q2: Can I use water or a simple buffer to dissolve this compound for an in vitro assay?
Q3: Why is a choline source often co-administered with this compound in research?
The diagram below outlines the logical decision process for developing a this compound administration plan.
Pramiracetam is a fat-soluble nootropic compound [1] [2]. Its key chemical properties that directly impact vehicle selection are summarized in the table below.
| Property | Specification | Implication for Vehicle Selection |
|---|---|---|
| Solubility | Fat-soluble [1]; soluble in DMSO (≥100 mg/mL) [3]; slightly soluble in water (10 mg/mL) [4]. | Aqueous solutions have low maximum concentration; non-aqueous solvents or solubilizing agents are often required. |
| Physical Form | White to beige powder [4]. | Must be fully dissolved or uniformly suspended for accurate dosing. |
| Stability | Store desiccated at 2-8°C [4]; stable in powder form. | Vehicle should not promote degradation; prepared solutions/suspensions may have limited stability. |
The following table compares common vehicles used in preclinical research for this compound.
| Vehicle | Protocol / Concentration | Key Considerations |
|---|---|---|
| Saline (with stirring) | Dissolve with vigorous stirring to achieve clear solution at low concentrations (e.g., 10 mg/mL) [4]. | Simple and physiologically compatible; severely limits achievable dose due to low solubility; unsuitable for high-dose studies. |
| DMSO | Stock solutions can be prepared at high concentrations (e.g., 100 mg/mL) [3]. | Excellent for high-concentration stock solutions; must be diluted with a non-toxic secondary vehicle (e.g., saline, corn oil) for in vivo administration to keep final DMSO concentration low (<10%). |
| Lipid-Based Vehicles | Suspend in corn oil, soybean oil, or 0.5% Methylcellulose [2]. | Takes advantage of native fat solubility; suitable for oral gavage; ensures uniform suspension; mimics recommended human co-administration with fats [1]. |
For a typical study involving oral administration to rodents, using a lipid-based vehicle is often the most practical and effective approach.
Materials:
Step-by-Step Methodology:
The following diagram illustrates the logical decision process for selecting and preparing the vehicle.
Q1: The this compound will not dissolve completely in my saline vehicle, creating a cloudy solution. What should I do?
Q2: I need to administer a high dose in a small volume. What is the best approach?
Q3: How should I store prepared this compound solutions/suspensions, and what is their stability?
Q4: Does vehicle choice impact the drug's pharmacokinetics or efficacy?
For any troubleshooting related to batch variability, establishing baseline data is crucial. The table below summarizes key chemical and pharmacological information from the literature.
| Property | Specification / Observation | Source / Context |
|---|---|---|
| Chemical Name | N-[2-[bis(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1] | DrugBank |
| Appearance | White to beige powder [2] | Manufacturer Specification (Sigma-Aldrich) |
| Purity (HPLC) | ≥98% [2] | Manufacturer Specification (Sigma-Aldrich) |
| Solubility | 10 mg/mL in water (clear) [2] | Manufacturer Specification (Sigma-Aldrich) |
| Recommended Storage | 2-8°C [2] | Manufacturer Specification (Sigma-Aldrich) |
| Primary Putative Target | Muscarinic acetylcholine receptor M5 (Modulator) [1] | In silico prediction (Therapeutic Target Database) |
| Key Putative Mechanisms | Increased high-affinity choline uptake (HACU); Increased acetylcholine synthesis; Increased nitric oxide production [3] [4] | Preclinical models (animal studies) |
Since direct protocols for batch troubleshooting were not available, here are detailed methodologies you can use to validate this compound batches in your lab, based on its known properties.
This is the first step to identify impurities or incorrect compound identity.
This protocol tests the batch's biological activity, which is critical for functional consistency.
The following diagram illustrates the logical workflow for troubleshooting batch variability, integrating these validation protocols.
Q1: What are the critical quality attributes (CQAs) to monitor for this compound in pre-clinical research? Based on the available data, the CQAs should include:
Q2: The this compound batch we received is a different shade than previous orders. Does this matter? Yes, it can be significant. The manufacturer's specification describes the compound as a "white to beige" powder [2]. A significant deviation from this range (e.g., a dark brown color) could indicate oxidation, contamination, or degradation during synthesis or storage. It is recommended to perform a thorough chemical analysis (HPLC) and a functional assay before using such a batch in critical experiments.
Q3: Where can I find detailed pharmacological data for this compound? Comprehensive data in humans is limited. You can consult the following resources:
The table below summarizes the primary mechanisms of action of this compound and suggests appropriate experimental models for their investigation, based on current scientific literature.
| Mechanism of Action | Biological System/ Target | Relevant Experimental Models & Selection Criteria | Key Supporting Findings |
|---|
| Enhances High-Affinity Choline Uptake (HACU) [1] [2] | Cholinergic system; Hippocampus [1] | In vivo models: Rats/Mice (e.g., one-trial learning tests, object recognition) [1] [2]. Ex vivo analysis: HACU measurement in hippocampal synaptosomes [1]. Criterion: Select for memory & learning studies. | HACU increased by 30-37% in rat hippocampus; improved retention in a one-trial test in rats for 24 hours [1] [2]. | | Modulates Neurotransmission & Membrane Fluidity | Acetylcholine synthesis; Cell membrane fluidity [1] | In vitro models: Cell cultures treated with beta-amyloid peptides to model membrane destabilization [3]. Application: Useful for investigating neuroprotective mechanisms [3]. | Derived from Piracetam data. Posited to improve membrane stability and restore function of transmembrane proteins [3]. | | Increases Nitric Oxide (NO) Synthase Activity [4] | Nitric Oxide system; Cerebral cortex [4] | In vivo models: Rats (cortical homogenate analysis). Protocol: Systemic administration (e.g., 300 mg/kg i.p.); measure NOS activity in cortical vs. hippocampal homogenates [4]. | ~20% increase in cortical NOS activity in rats; no change in hippocampal activity or NOS mRNA expression [4]. | | Confers Neuroprotection | Neurons; Cognitive function [2] | In vivo models: Rodent models of traumatic brain injury (TBI) or anoxia [2] [5]. Human models: Double-blind, placebo-controlled trials in patients with memory deficits from head injury [2] [5]. Criterion: Select for testing recovery of cognitive function. | Reduced memory loss from scopolamine in humans; improved memory in TBI patients; prevented memory loss from amnesia-inducing agents in rats [2]. |
Here is a detailed methodology for a key experiment that investigates the effects of this compound on memory.
1. Title: Investigating the Effects of this compound on Object Recognition Memory in Rats [2]
2. Objective: To evaluate the efficacy of a single dose of this compound in enhancing long-term object recognition memory.
3. Experimental Animals:
4. Materials and Reagents:
5. Dosing and Administration:
6. Behavioral Procedure (Object Recognition Test):
7. Data Collection and Analysis:
The following diagrams, generated using Graphviz, illustrate the key signaling pathways implicated in this compound's mechanism of action.
Diagram 1: this compound and the Cholinergic Signaling Pathway
This diagram visualizes how this compound enhances cholinergic function by increasing High-Affinity Choline Uptake (HACU) in the hippocampus.
Diagram 2: this compound and Nitric Oxide Synthase Activation
This diagram shows the pathway by which this compound increases Nitric Oxide Synthase (NOS) activity in the cerebral cortex, potentially improving cerebral blood flow.
Q1: What is the recommended solvent for preparing this compound in vitro? this compound has a solubility of approximately 10 mg/mL in water, producing a clear solution [6]. For higher concentration stock solutions, DMSO can be used. For in vivo studies, it can be suspended in saline or a vehicle like 1% Tween-80, and due to its fat-solubility, administration with a dietary fat source may enhance oral absorption [1] [7].
Q2: How do I model this compound's neuroprotective effects? Establish a model of cognitive deficit first. Common models include:
Q3: What are critical pharmacokinetic factors for dosing regimen design? While detailed human PK data is limited, known factors include:
The table below summarizes the key comparative data for these two compounds.
| Feature | Piracetam | This compound | Notes & Evidence |
|---|---|---|---|
| Relative Potency | Baseline (1x) | 15x - 30x more potent [1] [2] | Animal and in vitro studies; human equivalency not fully established [3]. |
| Chemical Relation | Parent Compound | Derived from Piracetam | This compound is a structural analog with a dipropan-2-ylaminoethyl group [1]. |
| Lipid Solubility | Low (Water-soluble) [4] | High (Fat-soluble) [1] | This compound's fat solubility aids in crossing the blood-brain barrier [1]. |
| Key Mechanisms | Positive allosteric modulator of AMPA and NMDA receptors; modulates acetylcholine; increases membrane fluidity [5] [4]. | Potently increases High-Affinity Choline Uptake (HACU); modulates AMPA receptors; increases nitric oxide production [1] [2]. | This compound's strong effect on the cholinergic system is a key differentiator [1]. |
| Typical Dosage (in research contexts) | 1.2 - 4.8 g/day, often split [4] | 200 - 600 mg/day, split [1] [2] | Dosages are not direct clinical recommendations and are based on non-clinical research usage. |
| Reported Cognitive Focus | Broad: learning, memory, cerebral metabolism [5] [4] | Targeted: memory formation & recall, focus [6] [1] [2] | -- |
| Clinical/Research Applications | Cortical myoclonus, cognitive decline, dyslexia (varies by region) [5] [3]. | Cognitive deficits from traumatic brain injury & cerebrovascular insufficiency [7] [2] [3]. | Piracetam has broader, though often off-label, uses. This compound research focuses on injury/deficit. |
The potency difference is supported by specific experimental models, particularly in memory and cognition research.
This one-trial test measures spontaneous exploratory behavior and recognition memory without reinforcement [6].
This mechanistic assay highlights a key difference in their action.
While both drugs share a pyrrolidone nucleus, their mechanisms and primary signaling focus show differences. The following diagram illustrates their primary molecular interactions and downstream effects.
For professionals in drug development, these contextual factors are critical.
When designing research, your compound selection should align with the specific scientific goal: piracetam may be suitable for studies on broad neuroprotective and membrane-fluidizing effects, while this compound is better suited for highly focused investigations into cholinergic-mediated memory and cognitive processes.
| Racetam | Primary Proposed Mechanisms | Key Experimental Findings & Models | Clinical Efficacy & Status (Human Data) |
|---|
| Pramiracetam | • High-affinity choline uptake enhancement [1] • Potential modulation of nitric oxide & adrenal hormones [1] | • Improved memory in 35 elderly volunteers with memory loss (pilot study) [1]. • Reduced scopolamine-induced amnesia in 24 healthy volunteers (RCT) [1] [2]. • Improved memory in 4 brain-injured men (RCT) [1]. | • Marketed in Italy/Eastern Europe for memory/attention deficits in aging (Pramistar) [2]. • FDA orphan drug status for adjunct ECT in depression (later abandoned) [2]. | | Piracetam | • Positive allosteric modulator of AMPA & NMDA glutamate receptors [3] [4] • Enhances neuronal membrane fluidity & ATP metabolism [5] [3] | • Improved spatial memory in cerebral hypoperfusion rats (Morris Water Maze) [5]. • Improved memory in aged rats when combined with choline (Passive Avoidance Test) [5]. • Effective as add-on for myoclonus epilepsy & tardive dyskinesia [6]. | • Not FDA-approved; classified as unapproved drug [7]. • Neuroprotective effect noted in coronary bypass surgery; mixed results in mild cognitive impairment [6]. | | Aniracetam | • Positive allosteric modulator of AMPA receptors (reduces desensitization) [3] [4] • Increases dopamine & serotonin release in specific brain regions [3] | • Demonstrated anxiolytic effects in mouse models (Elevated-Plus Maze, Social Interaction tests) [5]. • Metabolite N-anisoyl-GABA is biologically active [3]. | • Approved for dementia in some countries (e.g., Italy, China) [8]. • No effect on cognition/behavior in mice per one 2014 study [7]. | | Oxiracetam | • Modulation of AMPA receptors & acetylcholine [3] • May affect D-aspartic acid & neuronal metabolic activity [7] [3] | • Improved test performance in 12 healthy volunteers given scopolamine (small, early study) [7]. • Increased long-term potentiation (LTP) in mouse hippocampus [7]. | • Lacks robust modern clinical trials [7]. • Old, low-quality studies claimed benefit in elderly patients with dementia; findings not replicated [7]. | | Phenylpiracetam | • Atypical dopamine reuptake inhibitor (unique among racetams) [9] • Stimulant properties [9] | • Shown to stimulate motor activity in rats and enhance physical capacity/cognition in humans [9]. • Exerted psycho-stimulant & immunomodulatory effects in immune-stressed rat models (Open Field Test) [5]. | • Used in Russia/Eastern Europe for wider range of indications; more potent than piracetam [6]. • Not FDA-approved [7]. |
For researchers looking to replicate or build upon these findings, here are the methodologies from key studies:
The following diagrams summarize the primary molecular interactions of these racetams, based on the current scientific understanding.
Diagram 1: Core Signaling Pathways of Racetam Compounds. This figure illustrates the primary molecular targets for the major racetams, highlighting the distinct pathways engaged by this compound (cholinergic) and phenylpiracetam (dopaminergic) compared to the shared glutamatergic modulation of piracetam, aniracetam, and oxiracetam.
Diagram 2: Structural Modulation of the AMPA Receptor. This diagram details the binding of various racetams to distinct allosteric subsites at the AMPA receptor dimer interface. Piracetam binds to a unique lateral site, while aniracetam occupies the central subsite, both leading to receptor stabilization and enhanced cognitive function.
For professionals in drug development, several overarching factors are crucial:
For researchers, the methodologies from key studies provide a foundation for experimental design.
The memory-enhancing effects of this compound are primarily attributed to its interaction with the cholinergic system. The diagram below illustrates this proposed signaling pathway.
This compound is one of several synthetic compounds in the racetam class. The table below compares it to other well-known racetams, though it is important to note that evidence for all is limited and they are not FDA-approved [2].
| Racetam | Reported Potency vs. Piracetam | Primary Reported Focus & Key Characteristics |
|---|---|---|
| This compound | Up to 30x more potent [1] | Memory, focus, logical reasoning. Reported to significantly increase high-affinity choline uptake (HACU) [1] [3]. |
| Piracetam | (Baseline) | General cognitive function, verbal fluency. The original nootropic. Modulates AMPA and NMDA receptors, improves neuronal membrane fluidity [4] [3]. |
| Aniracetam | ~5x more potent (fat-soluble) | Anxiety reduction, mood. Also reported to influence dopamine and serotonin receptors in the prefrontal cortex [5] [3]. |
| Oxiracetam | Similar or slightly more potent | Brain fog, mental energy. Reported to have a stimulant-like effect without typical stimulant side effects [3]. |
| Phenylpiracetam | Up to 60x more potent [5] | Energy, motivation, physical performance. Adds a phenyl group, reported to have notable psychostimulatory properties. Banned by the World Anti-Doping Agency [5] [3]. |
For researchers and professionals, understanding the regulatory landscape is paramount.
The table below summarizes the key findings from human and animal studies on Pramiracetam.
| Study Type / Model | Cognitive Domain / Outcome | Key Findings & Effect Description | Dosage & Duration (Human Studies) | Reference / Citation |
|---|---|---|---|---|
| Human: Elderly with memory loss [1] | Long-term memory | More effective than weekly memory training sessions; significant objective memory gains. | 12 weeks | [1] |
| Human: Chronic cerebrovascular insufficiency & post-stroke [1] | Neuropsychological symptoms (memory) | Statistically significant heterogeneous influence on evaluated memory symptoms. | Not specified | [1] |
| Human: Mild craniocerebral trauma (vs. Piracetam) [1] | Orientation, feeling, amnesia | Better restoration of orientation and feeling; more effective for amnesia than Piracetam. | During complex treatment | [1] |
| Animal: Rats (one-trial test) [2] | Memory retention | Significant improvement in retention; effect lasted for 24 hours. | Single dose | [2] |
| Animal: Aged rats [2] | Brain wave (EEG) normalization | Normalized slow brain waves; restored theta wave activity associated with creativity. | Not specified | [2] |
The exact mode of action of racetams, including this compound, is not fully elucidated, but research points to several key mechanisms [3]. This compound's primary mechanism is distinct from other racetams in its potent effect on the cholinergic system.
The following diagram illustrates the primary proposed signaling pathway for this compound:
For researchers looking to replicate or build upon existing studies, here are the methodologies for key experiments cited above.
Human Study on Memory in the Elderly [1]
Human Study on Post-Traumatic Cognitive Recovery [1]
Animal Study on Memory Retention [2]
Based on the gathered evidence, this compound demonstrates potential for enhancing long-term memory, particularly in aged or cognitively impaired populations, with a mechanism strongly linked to boosting hippocampal cholinergic function [1] [2]. Its effect on brain wave normalization in aged animal models also suggests a unique profile worthy of further investigation [2].
However, the absence of a formal meta-analysis and the limited number of large-scale, modern clinical trials represent a significant knowledge gap. Future research should prioritize rigorous, randomized controlled trials with standardized cognitive batteries to allow for a definitive quantitative synthesis of its cognitive outcomes.
The table below summarizes the key characteristics of Pramiracetam, Aniracetam, and Oxiracetam based on available preclinical and clinical data.
| Feature | This compound | Aniracetam | Oxiracetam |
|---|---|---|---|
| Primary Proposed Mechanisms | Increases High-Affinity Choline Uptake (HACU); boosts acetylcholine synthesis and function [1]. Enhances nitric oxide activity, increasing cerebral blood flow [1]. | Positive allosteric modulator of AMPA-sensitive glutamate receptors [2] [3]. Influences cholinergic, serotonin, and dopamine systems [4]. | Modulates AMPA glutamate receptors [5]. Increases choline-acetyltransferase (ChAT) activity, boosting acetylcholine production [5]. |
| Reported Cognitive Effects | Enhanced long-term memory, focus, learning, and logical reasoning [1]. | Improved creativity, social interaction; may reduce anxiety and depression symptoms [5]. | Reduced brain fog; enhanced focus, motivation, and memory recall (particularly for learning new material) [5]. |
| Potency & Dosage (Reported) | Considered significantly more potent than Piracetam [1]. Typical research dosage: 250-400 mg, 2-3 times daily [1]. | More potent than Piracetam [2]. Typical research dosage: 750 mg, twice daily [5]. | Typical research dosage: 750-1500 mg per day, split into two doses [5]. |
| Key Clinical Evidence & Uses | Early research for cognitive recovery after stroke or traumatic brain injury [6] [1]. Used in Europe for dementia, ADHD, and dyslexia [1]. | Investigated for senile dementia and cognitive enhancement [2]. Anxiolytic effects noted in animal models and user reports [4] [5]. | Early, low-quality studies suggested potential in elderly patients with dementia or cognitive impairment [4]. |
| Solubility | Fat-soluble [1] | Fat-soluble [5] | Water-soluble [5] |
The evidence base for these compounds relies on specific experimental models. The following outlines key methodologies cited in the literature.
This test assesses long-term memory retention.
This model is used to test the potential of a compound to reverse or prevent memory deficits.
Currently, the selection of a specific racetam for further investigation cannot be based on robust, direct comparative trials. The choice should be guided by their distinct proposed mechanistic profiles:
Future research requires well-designed, large-scale clinical studies that directly compare these compounds to establish their relative efficacy, safety, and precise mechanisms of action.
Key experimental models used to validate pramiracetam's effects include object-recognition tests and assessment of choline uptake.
Novel Object Recognition Test: This one-trial test assesses recognition memory without rule learning or reinforcement [1]. Rats are allowed to explore two identical objects in an open field. After a delay (e.g., 24 hours), one object is replaced with a novel one. Normal rats explore the new object more, demonstrating memory of the familiar one. Treatment with this compound (e.g., 30 mg/kg, i.p.) 30 minutes before the acquisition trial significantly improved retention after the 24-hour interval, indicating enhanced long-term memory [1].
High-Affinity Choline Uptake (HACU) Assay: This in vitro protocol investigates the cholinergic mechanism [2] [3]. Synaptosomes (nerve endings) are prepared from fresh brain tissue, particularly the hippocampus. They are incubated with radiolabeled choline in the presence or absence of this compound. The reaction is stopped by rapid filtration, and the accumulated radiolabel is quantified. A significant increase in radiolabel in this compound-treated samples indicates enhanced HACU, a critical step for acetylcholine synthesis [2] [3].
This compound's neuroprotective effects are mediated through multiple pathways as shown in the signaling diagram below.
When evaluating this compound, it is useful to consider the clinical trial landscape for other neuroprotective agents in acute ischemic stroke. The table below summarizes agents based on a 2024 network meta-analysis.
| Neuroprotective Agent | Clinical Context & Key Findings | Level of Evidence |
|---|---|---|
| This compound | Preclinical evidence for memory and cholinergic function; human trials for dementia/cognitive decline [1] [3]. Limited specific data in major stroke trials. | Preclinical & small clinical trials |
| Citicoline | Conflicting results in large clinical trials (e.g., ICTUS). Some analyses show improved functional independence, while others find little to no difference [4]. | Large-scale RCTs (Conflicting) |
| Cerebrolysin | Meta-analyses indicate improved neurological function and daily activities in acute ischemic stroke patients. Safety profile similar to placebo [4]. | Meta-analysis of RCTs |
| Edaravone | Ranked most effective for early neurological improvement (7-day NIHSS) in a 2024 network meta-analysis [5]. | Network Meta-Analysis |
| NBP (Butylphthalide) | Ranked highest for long-term outcomes (90-day mRS and NIHSS) in a 2024 network meta-analysis [5]. | Network Meta-Analysis |
For researchers and drug development professionals, the evidence suggests:
| Nootropic Compound | Primary Cholinergic Mechanism | Key Supporting Experimental Data | Reported Potency & Specificity |
|---|---|---|---|
| Pramiracetam | Significantly increases High-Affinity Choline Uptake (HACU) in the hippocampus, a rate-limiting step for Acetylcholine (ACh) synthesis [1] [2] [3]. | Animal studies show a profound increase in HACU, enhancing ACh availability without directly binding to major neurotransmitter receptors [1]. | Considered highly potent (5-30x more potent than Piracetam); effects are highly specific to memory and learning circuits [1] [3]. |
| Aniracetam | Appears to have minimal direct impact on acetylcholine activity in rat brains [4]. Modulates other systems (e.g., serotonin, dopamine) via cholinergic pathways [4]. | One rat experiment suggested increases in serotonin and dopamine in the prefrontal cortex via cholinergic pathways, but a 2014 study found it did not alter cognition or behavior in mice [4]. | Effects are less specific to cholinergic system; noted for potential anxiolytic properties and AMPA receptor modulation [5] [3]. |
| Oxiracetam | In animal models, proposed to slow the decrease of ACh in the cortex and hippocampus induced by amnesic agents, and may enhance choline uptake [4]. | In mice with drug-induced amnesia, it was theorized to prevent the decrease in brain ACh. Human evidence is lacking and of low quality [4]. | Often described as mildly stimulating; early, small-scale human studies suggested benefits for verbal fluency and quality of life in dementia patients [4]. |
| Piracetam | Positively influences cholinergic function, often most effective when combined with choline, especially in aged brains [5]. | Studies in aged rats showed marked cognitive improvement, further increased when combined with choline [5]. | The original, foundational racetam; lower potency than its derivatives; mechanism is broad and not fully established [5]. |
The cholinergic advantages of this compound are supported by several key experimental findings:
The following diagram illustrates the primary cholinergic signaling pathway enhanced by this compound, detailing the sequence from neuronal firing to synaptic strengthening.
The diagram above shows that this compound's primary action is the potentiation of High-Affinity Choline Uptake (HACU). By increasing the rate of choline recycling into the presynaptic neuron, it directly supports the synthesis of new acetylcholine molecules, thereby enhancing the capacity for continued cholinergic signaling [1] [3]. This mechanism is distinct from acetylcholinesterase inhibitors (which slow ACh breakdown) or direct receptor agonists.
For researchers and drug development professionals, the key differentiator of this compound lies in its targeted and efficient mechanism:
The table below summarizes the available information on several racetams, though a direct, comprehensive comparison of clinical trial results is not fully achievable with the current data.
| Compound | Reported/Potential Mechanisms of Action | Key Clinical Findings & Level of Evidence | Commonly Reported Uses (Evidence-Varied) |
|---|---|---|---|
| Pramiracetam | Increases high-affinity choline uptake (HACU) in the hippocampus; may modulate muscarinic acetylcholine receptor M5 [1] [2]. | One small, double-blind, placebo-controlled trial (1991) in young males with cognitive issues from head injury/anoxia showed improvement in memory/delayed recall [3]. Evidence is limited and dated. | Memory and cognitive problems resulting from head injury [3]. |
| Piracetam | Improves mitochondrial function and dynamics; enhances neuritogenesis; modulates AMPA and NMDA glutamate receptors; increases cerebral blood flow [4] [5]. | Mixed and controversial clinical efficacy; used for cognitive impairment in aging/dementia, post-stroke, but robust, conclusive data is lacking [4] [6]. Some meta-analyses show modest benefit in older adults with cognitive decline [6]. | Age-related cognitive decline, dementia, dyslexia [4] [5]. |
| Aniracetam | Allosteric modulator of AMPA-type glutamate receptors; may increase dopamine and serotonin release in the prefrontal cortex; anxiolytic properties [6] [5]. | Primarily animal research; limited and low-quality human studies. A 2014 study concluded it did not alter cognition or behavior in mice [6]. | Anxiety, depression, memory damage (primarily animal models) [6] [5]. |
| Oxiracetam | May enhance choline-acetyltransferase (ChAT); proposed to modulate AMPA receptors and hippocampal signaling [6] [5]. | Lacks robust safety and efficacy data; evidence comes from old, low-quality studies in elderly patients with dementia that have not been replicated [6]. | Dementia, cognitive impairment (evidence very limited) [6]. |
Based on preclinical research, this compound is proposed to work primarily through the cholinergic system, which is crucial for memory and learning. The diagram below illustrates this hypothesized pathway.
The table outlines the methodology and findings from one of the primary clinical studies on this compound.
| Study Aspect | Description |
|---|---|
| Reference | Brain Inj. 1991 Oct-Dec;5(4):375-80 [3]. |
| Study Design | Double-blind, placebo-controlled trial, with an subsequent open-label extension [3]. |
| Participants | Young males with memory and cognitive problems resulting from head injury and anoxia [3]. |
| Intervention | This compound sulphate 400 mg, three times a day (TID) [3]. |
| Primary Outcomes | Measures of memory, especially delayed recall. Performance showed clinically significant improvements compared to placebo. Improvements were maintained during an 18-month open-trial and a 1-month follow-up after discontinuation [3]. |
Much of the foundational data on racetams comes from animal models. Here are details on a commonly cited protocol for assessing memory:
| Compound | Reported Potency vs. Piracetam | Primary Reported Mechanisms of Action | Key Reported Cognitive Effects | Status of Evidence |
|---|---|---|---|---|
| Pramiracetam | 2-6x more potent [1] [2] | • High-affinity choline uptake (HACU) enhancement [2] • Potential modulation of acetylcholine, nitric oxide [2] | Memory (long-term), focus [1] [2] | Limited human data; small studies on memory impairment/head injury [2] |
| Piracetam | (Baseline) | • Mitochondrial function enhancement [3] • Membrane fluidity [4] • Cerebral blood flow [4] | Memory, learning, neuroprotection [3] [4] | Extensive but inconclusive; recent meta-analysis shows no significant benefit in impaired memory [5] |
| Aniracetam | 5-10x more potent [6] | • AMPA receptor modulator [7] • Impacts acetylcholine, serotonin, dopamine [8] | Mood, anxiety reduction, social/verbal fluency [1] | Primarily animal studies; human clinical relevance unclear [8] |
| Oxiracetam | Information missing | • AMPA receptor modulation [8] • Potential cholinergic, glutamatergic effects [8] | Logic, reasoning, mild stimulation [1] | Very limited human data; low-quality older studies [8] |
| Phenylpiracetam | Information missing | • Cholinergic modulation [6] • Added phenyl group may increase BBB penetration [8] | Mental/physical stamina, stimulation, neuroprotection [6] | Lacks rigorous clinical trials; most evidence is anecdotal [8] |
The experimental data for this compound comes from a small number of human and animal studies. It is crucial to interpret these findings with caution due to the limitations of the research.
The following table outlines the key studies and their methodologies from which the purported effects of this compound are derived.
| Study Focus | Study Model & Design | Treatment Protocol | Key Reported Outcomes | Study Limitations |
|---|
| Memory in Age-Related Decline [2] | • 35 elderly volunteers with memory loss • Pilot study | • this compound administration • Compared to memory training and no treatment | • Greater improvement in memory vs. memory training alone or no treatment | • Small sample size • Pilot nature | | Memory Post-Brain Injury [2] | • 4 men with severe brain injuries • Double-blind, randomized, placebo-controlled trial | • 6 weeks of this compound supplementation | • Improvement in short- and long-term memory • Effects reportedly lasted 1 month post-treatment | • Extremely small sample size (n=4) | | Scopolamine-Induced Amnesia [2] | • 24 young and old healthy volunteers • Double-blind, randomized, placebo-controlled trial | • Single dose of this compound | • Partial reduction of memory loss caused by scopolamine | • Single-dose study • Artificial model of amnesia | | Recovery from Mild Brain Injury [2] | • 65 patients with mild brain injury • Prospective cohort study | • this compound vs. Piracetam | • Reduced headaches, dizziness, and nausea more effectively than Piracetam | • Not a blinded or placebo-controlled trial | | Long-Term Memory in Animals [2] | • Rat study | • 7 weeks of this compound treatment | • Increased long-term memory and learning ability | • Animal model; human applicability unknown |
The exact mechanism of this compound remains incompletely understood [2]. However, based on preliminary research, the following signaling pathway has been proposed. The diagram below illustrates this hypothesized mechanism and its potential cognitive effects.
For researchers and drug development professionals, understanding the regulatory landscape is critical.
The current evidence base is insufficient to support the clinical use of this compound. Meaningful progress requires:
| Receptor / Binding Site | Binding Affinity Result | Experimental Details & Quantitative Data |
|---|---|---|
| Muscarinic Acetylcholine (mAChR) | No significant affinity | IC50 > 10 µM [1] |
| Adenosine (A1, A2) | No significant affinity | IC50 > 10 µM [1] |
| Adrenergic (Alpha and Beta) | No significant affinity | IC50 > 10 µM [1] |
| Dopaminergic (D1, D2) | No significant affinity | IC50 > 10 µM [1] |
| GABAergic (GABA-A) | No significant affinity | IC50 > 10 µM [1] |
| Benzodiazepine | No significant affinity | IC50 > 1 µM [1] |
| Serotoninergic (5-HT) | No significant affinity | IC50 > 10 µM [1] |
| AMPA Glutamate Receptor | No direct binding at the common allosteric site | Binds to a novel, unique site along the dimer interface; low occupation and multiple positions observed [2]. |
The data in the table is primarily drawn from specific, methodical experimental studies.
Since direct receptor binding appears negligible, research suggests this compound's nootropic effects are achieved through indirect, metabolic mechanisms. The following diagram illustrates these two primary pathways.
The two core indirect mechanisms are:
| Challenge | Description | Impact on Reproducibility |
|---|---|---|
| Limited & Outdated Human Studies | Human trials are very few, old (1980s-1990s), and involved small groups (e.g., 4-65 participants) [1] [2]. | Small sample sizes increase chance findings. Modern researchers cannot verify these initial results. |
| Heterogeneous Study Populations | Early research focused on specific patient groups: Alzheimer's, post-head trauma, or age-related decline [3] [1] [2]. | Findings from these groups may not apply to healthy or other populations, limiting generalizability. |
| Lack of Recent Replication | No large, robust clinical trials have been conducted to confirm or refute the findings of the initial small studies [4] [1]. | The fundamental efficacy of this compound in any indication remains scientifically unproven. |
| Inconsistent & Poorly Documented Protocols | Many older studies lack the detailed methodological reporting required today (e.g., specific dosing regimens, precise cognitive tests) [1]. | Makes it nearly impossible to design an identical experiment to replicate the results. |
| Regulatory Status & FDA Warnings | The FDA classifies this compound as an unapproved new drug and has issued warnings to companies illegally marketing it [4] [5]. | Creates a significant barrier to legitimate scientific research and clinical development. |
This compound's potential mechanisms are primarily derived from animal studies or theoretical models, with limited direct confirmation in humans. The following diagram outlines these proposed pathways and the state of the evidence.
The core issue is that these mechanisms are not firmly established. As noted in the search results, "the exact mechanisms... are still not entirely understood" [6] and data comes "almost exclusively from animal studies" [1].
The regulatory landscape further complicates research efforts.
For researchers aiming to design new studies, here are critical considerations derived from the gaps in existing literature:
The table below summarizes key information on several cognitive enhancers based on the gathered data. Please note that the safety profiles, especially for Pramiracetam, are not fully established.
| Compound | Classification / Status | Reported or Potential Side Effects | Safety Warnings & Contraindications | Key Clinical Findings & Notes |
|---|---|---|---|---|
| This compound [1] [2] | Piracetam-like nootropic; Previously approved in some regions. | Detailed side effect profile not available in searched literature. | History of allergic reaction; use in pregnancy/lactation not recommended [3]. | Reported efficacy: Improved cognitive deficits post-traumatic brain injury [1]. Data Gap: Limited modern clinical safety data available. |
| Piracetam [3] [4] | Classical nootropic; Approved for various conditions. | Generally well-tolerated; mild side effects (e.g., anxiety, sleep disorders) [3]. | Hypersensitivity; pregnancy; lactation [3]. | Used in cognitive disorders, dementia, cortical myoclonus; requires high doses but good tolerance [4]. |
| Modafinil [5] | FDA-approved wakefulness agent; Schedule IV controlled substance. | Headache, nausea, nervousness, insomnia; serious skin rashes, psychiatric symptoms (anxiety, depression), heart problems [5]. | History of allergy to modafinil; caution with heart problems, mental illness, pregnancy (reduces contraceptive efficacy) [5]. | High potential for misuse/dependence; not a substitute for sleep [5]. |
| Natural Nootropics (e.g., Ginkgo Biloba, Ginseng, Bacopa Monnieri) [3] | Plant extracts; often dietary supplements. | Generally lower toxicity due to natural origin [3]. | Information not specified in searched literature. | Effects are milder; higher doses often needed; risk of adulteration [3]. |
The mode of action for this compound and similar drugs is not fully understood, but some hypotheses and experimental findings exist.
The diagram below illustrates this proposed primary mechanism and the resulting cognitive effects.
For researchers and drug development professionals, it is critical to note the substantial data limitations:
To build a complete safety profile, the following research approaches are recommended:
The table below summarizes the core characteristics of several racetam nootropics based on preclinical and clinical research.
| Compound | Relative Potency (to Piracetam) | Primary Proposed Mechanisms | Key Clinical/Research Findings | Common Experimental Dosing (Human Equivalent) |
|---|---|---|---|---|
| Pramiracetam | 2-30x [1] [2] | Increases high-affinity choline uptake (HACU) in the hippocampus; increases cerebral blood flow via nitric oxide [1]. | Mixed results in early dementia trials; some studies show improved cognitive deficits post-traumatic brain injury; reduced drug-induced amnesia in healthy volunteers [1] [3] [2]. | 250-400 mg, up to 3 times daily [1]. |
| Piracetam | (Baseline) | Positively modulates AMPA receptors; may influence cholinergic systems; improves neuronal membrane fluidity [4] [2]. | Neuroprotective effect in coronary bypass surgery; effective as add-on for myoclonus epilepsy; no long-term benefit for mild cognitive impairment [2]. | 1,600 mg, 3 times daily (for cognitive enhancement) [5]. |
| Aniracetam | 5x (estimated) [5] | Positive allosteric modulator of AMPA-sensitive glutamate receptors; may influence acetylcholine, dopamine, and serotonin [5]. | Primarily preclinical data; noted for anxiolytic (anti-anxiety) effects in user reports [5] [6]. | 750 mg, twice daily [5]. |
| Oxiracetam | 2-4x [5] | Enhances choline-acetyltransferase; modulates AMPA receptors; may have a slight stimulatory effect [5] [6]. | Old, low-quality studies suggested potential in dementia; human data is very limited and not replicated [3]. | 750-1,500 mg per day, in divided doses [5]. |
| Phenylpiracetam | 30-60x [5] | Similar to Piracetam but with added phenyl group; may have stimulant and neuroprotective properties [2] [5]. | Used to boost mental/physical performance in astronauts; wider range of indications than Piracetam; more potent [2] [5]. | Information missing |
Research into the efficacy of these compounds often relies on specific, well-established animal models. Here are the methodologies for two key tests cited in the search results.
Morris Water Maze Test for Spatial Learning and Memory [4]
Scopolamine-Induced Amnesia Model [4]
The diagram below illustrates the primary hypothesized signaling pathways for this compound's action.
For research and development professionals, these contextual factors are essential.
Irritant